MBM-17S
Description
The exact mass of the compound 2-(Benzyloxy)-4-(7-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)benzamide disuccinate is 716.28059149 g/mol and the complexity rating of the compound is 809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2.2C4H6O4/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20;2*5-3(6)1-2-4(7)8/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35);2*1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUADBRTABDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MBM-17S: A Technical Guide to its Mechanism of Action as a Nek2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of MBM-17S, a potent inhibitor of NIMA-related kinase 2 (Nek2). This compound, identified as a member of the imidazo[1,2-a]pyridine derivatives, exerts its potent anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis through the specific inhibition of Nek2 kinase activity.
Core Mechanism of Action: Nek2 Inhibition
MBM-17 is a highly potent inhibitor of Nek2, a serine/threonine kinase that plays a critical role in the regulation of mitotic events.[1] The primary mechanism of action of this compound is its direct inhibition of the enzymatic activity of Nek2. Overexpression of Nek2 is a common feature in a variety of human cancers and is associated with genomic instability, increased cell proliferation, and resistance to certain drugs. By targeting Nek2, this compound disrupts key mitotic processes, leading to mitotic catastrophe and subsequent cell death in cancer cells.
The downstream effects of Nek2 inhibition by this compound include:
-
Induction of Cell Cycle Arrest: Treatment with potent Nek2 inhibitors leads to an accumulation of cells in the G2/M phase of the cell cycle.
-
Promotion of Apoptosis: The disruption of the cell cycle and mitotic progression ultimately triggers programmed cell death, or apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MBM-17 and related compounds from the same chemical series, which demonstrate its potency and cellular effects.
| Parameter | Value | Notes |
| Nek2 Kinase Inhibition (IC50) | 3 nM | In vitro enzymatic assay for MBM-17.[1] |
Table 1: In Vitro Nek2 Kinase Inhibition for MBM-17.
Signaling Pathway
The signaling pathway affected by this compound is centered on the mitotic processes regulated by Nek2. Inhibition of Nek2 by this compound initiates a cascade of events that disrupt the normal cell cycle progression, leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound's mechanism of action, based on standard practices for characterizing kinase inhibitors.
Nek2 Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of this compound against Nek2 kinase.
-
Methodology:
-
Recombinant human Nek2 protein is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP ([γ-³²P]ATP) and scintillation counting, or non-radioactive methods like ADP-Glo™ Kinase Assay (Promega) which measures ADP production.
-
The concentration of this compound that inhibits 50% of the Nek2 kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., HCT-116, MGC-803) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or CellTiter-Glo®.
-
The absorbance or fluorescence is proportional to the number of viable cells.
-
The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cancer cells are treated with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to remove RNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software (e.g., ModFit LT™).
-
References
In-Depth Technical Guide: Synthesis and Purification of MBM-17S, a Potent Nek2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification methods for MBM-17S, a potent and selective inhibitor of NIMA-related kinase 2 (Nek2). This compound is the succinate salt of the imidazo[1,2-a]pyridine derivative MBM-17 (also referred to as compound 42c in seminal literature), which has demonstrated significant antitumor activities in preclinical studies. This document outlines the chemical synthesis, purification protocols, and relevant biological data, offering a comprehensive resource for researchers in oncology and medicinal chemistry.
Core Compound Profile
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Free Base | MBM-17 (compound 42c) | [1] |
| CAS Number | 2083621-91-2 | [1] |
| Molecular Formula (this compound) | C₃₂H₃₄N₆O₆ | [1] |
| Molecular Weight (this compound) | 598.66 g/mol | [1] |
| Target | NIMA-related kinase 2 (Nek2) | [1] |
| Biological Activity (IC₅₀ for Nek2) | 3.0 nM | [1] |
Synthesis of MBM-17
The synthesis of MBM-17 is a multi-step process centered around the construction of a substituted imidazo[1,2-a]pyridine core. The following experimental protocols are based on the methods described by Xi et al. in the European Journal of Medicinal Chemistry.
General Experimental Conditions
All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography is the primary method for the purification of intermediates and the final compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation.
Synthesis Workflow Diagram
Caption: Synthetic workflow for MBM-17 and this compound.
Step-by-Step Synthesis Protocol
Due to the proprietary nature of specific reactant names and structures in the primary literature, the following is a generalized protocol based on the common synthesis of imidazo[1,2-a]pyridine derivatives. For exact details, consult the primary publication: Xi JB, et al. Eur J Med Chem. 2017;126:1083-1106.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
A substituted 2-aminopyridine is reacted with an α-haloketone in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
The reaction mixture is typically heated to reflux for several hours to facilitate the Hantzsch pyridine synthesis-like condensation and cyclization.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Step 2: Functionalization of the Core Structure
-
The imidazo[1,2-a]pyridine core from Step 1 is then subjected to further reactions to introduce the necessary side chains. This may involve reactions such as Suzuki or Buchwald-Hartwig couplings to append aryl or heteroaryl moieties.
-
These reactions are typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base.
-
The resulting intermediate is again purified by column chromatography.
Step 3: Final Assembly of MBM-17
-
The functionalized intermediate from the previous step is coupled with the final side chain. This is often an amide bond formation or an ether synthesis reaction.
-
For amide bond formation, a carboxylic acid is activated (e.g., with HATU or EDC/HOBt) and then reacted with an amine.
-
The final product, MBM-17, is purified to a high degree using flash column chromatography.
Purification of MBM-17
High purity of the final compound is crucial for accurate biological testing. The primary method for the purification of MBM-17 is flash column chromatography.
| Parameter | Description |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase | A gradient of dichloromethane (DCM) and methanol (MeOH) is commonly used. The exact gradient will depend on the polarity of the specific intermediates and the final product. |
| Post-Purification | The fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield the purified MBM-17 as a solid. |
Synthesis of this compound (Salt Formation)
To improve the solubility and handling properties of MBM-17 for in vivo studies, it is converted to its succinate salt, this compound.[1]
-
MBM-17 (the free base) is dissolved in a suitable solvent system, such as a mixture of methanol and dichloromethane.
-
A solution of succinic acid (typically one equivalent) in a compatible solvent is added dropwise to the solution of MBM-17 with stirring.
-
The resulting mixture is stirred at room temperature for a specified period to allow for salt formation.
-
The solvent is then removed under reduced pressure to yield this compound as a solid. The product can be further triturated with a non-polar solvent like diethyl ether or hexane to facilitate precipitation and drying.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of Nek2, a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly in centrosome separation and spindle formation.[1] Overexpression of Nek2 is observed in numerous cancers and is associated with poor prognosis.
Nek2 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the Nek2 signaling pathway by this compound.
By inhibiting the kinase activity of Nek2, this compound prevents the phosphorylation of key substrates like C-Nap1 and Rootletin, which are essential for the separation of centrosomes at the G2/M transition.[1] This disruption of the cell cycle leads to G2/M arrest and subsequently induces apoptosis in cancer cells.[1]
Kinase Selectivity Profile
MBM-17 has demonstrated high selectivity for Nek2 over other kinases, which is a desirable characteristic for a targeted therapeutic agent.
| Kinase | IC₅₀ (nM) |
| Nek2 | 3.0 |
| ABL | >10000 |
| AKT1 | 2432 |
| Aurora A | >10000 |
| CDK2 | 1630 |
| CDK4 | 1481 |
| CHK1 | 147 |
| DYRK1a | 25.4 |
| GSK-3β | 228 |
| RSK1 | 16.5 |
Data adapted from Xi JB, et al. Eur J Med Chem. 2017;126:1083-1106.
Conclusion
This compound is a promising preclinical candidate for cancer therapy due to its potent and selective inhibition of Nek2. This guide provides a foundational understanding of its synthesis and purification, which is essential for its further investigation and development. Researchers are encouraged to consult the primary literature for more exhaustive details on the experimental procedures and characterization data.
References
The Emergence of MBM-17S: A Potent Nek2 Inhibitor for Oncological Research
An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Action of MBM-17S for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound, the salt form of the potent NIMA-related kinase 2 (Nek2) inhibitor MBM-17, has emerged from recent oncological research as a significant tool for investigating cell cycle regulation and its dysregulation in cancer. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. It details the structure-based design that led to its synthesis, its potent and selective inhibition of Nek2, and its effects on cancer cells, including the induction of cell cycle arrest and apoptosis. This document also provides representative experimental protocols for the key assays used to characterize this compound and visualizes the critical Nek2 signaling pathway, offering a valuable resource for researchers in the field of cancer biology and drug development.
Discovery and Origin of this compound
This compound was developed through a structure-based drug design approach targeting Nek2, a serine/threonine kinase that is a critical regulator of mitosis.[1][2] Overexpression of Nek2 is implicated in the development and progression of various human cancers, making it an attractive target for anticancer therapies.[3][4]
The core of this compound is its active compound, MBM-17, which belongs to a class of imidazo[1,2-a]pyridine derivatives.[1][2] Researchers synthesized a series of these compounds and identified MBM-17 (also referred to as compound 42c in some literature) as a highly potent inhibitor of Nek2.[1] this compound is the salt form of MBM-17, which is often used to improve the compound's solubility and stability for biological assays.[2]
The discovery was a result of bioisosteric and structure-based design techniques aimed at optimizing the interaction with the Nek2 kinase domain.[1] This rational design led to a compound with low nanomolar activity and high selectivity for Nek2.[1]
Mechanism of Action and Biological Activities
This compound exerts its anticancer effects primarily through the potent and selective inhibition of Nek2.[1][5] Nek2 plays a crucial role in centrosome separation during the G2/M phase of the cell cycle.[3][6] By inhibiting Nek2, this compound disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1]
The key biological activities of this compound include:
-
Potent Nek2 Inhibition: MBM-17, the active component of this compound, exhibits a half-maximal inhibitory concentration (IC50) of 3.0 nM against Nek2.[1][2]
-
Induction of Cell Cycle Arrest: Treatment of cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Apoptosis Induction: The compound effectively triggers programmed cell death in various cancer cell lines.[1]
-
In Vivo Antitumor Activity: In preclinical models, this compound has been shown to significantly suppress tumor growth without apparent toxicity.[2]
Data Presentation
The following tables summarize the key quantitative data reported for MBM-17, the active compound in this compound.
| Compound | Target | IC50 (nM) | Reference |
| MBM-17 | Nek2 | 3.0 | [1][2] |
Table 1: In vitro inhibitory activity of MBM-17 against Nek2.
| Assay | Observation | Effect | Reference |
| Cell Cycle Analysis | Accumulation of cells in G2/M phase | Induction of cell cycle arrest | [1] |
| Apoptosis Assay | Increased Annexin V-positive cells | Induction of apoptosis | [1] |
| In Vivo Xenograft | Significant suppression of tumor growth | Antitumor activity | [2] |
Table 2: Summary of the biological effects of MBM-17/MBM-17S.
Experimental Protocols
The following are representative protocols for the key experiments used in the characterization of this compound. These are based on standard methodologies and should be adapted as needed for specific experimental conditions.
Nek2 Kinase Inhibition Assay (In Vitro)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against Nek2.
Materials:
-
Recombinant human Nek2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a specific peptide substrate for Nek2)
-
This compound (or MBM-17) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the Nek2 enzyme, the peptide substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This protocol describes how to quantify apoptosis induced by this compound using Annexin V and propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Tumor Xenograft Model
This protocol provides a general outline for evaluating the antitumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every few days using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound and its target, Nek2.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nek2 kinase in chromosome instability and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Biological Target of MBM-17S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource for understanding the biological target identification of the novel compound MBM-17S. Initial investigations into the mechanism of action of this compound suggest its potential as a therapeutic agent, necessitating a thorough elucidation of its molecular interactions. This document outlines the current understanding of the this compound biological target, details the experimental methodologies for its identification, and presents key quantitative data. Visualizations of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's cellular effects.
Introduction
The identification of a drug's biological target is a critical step in the drug discovery and development process. It provides fundamental insights into the mechanism of action, facilitates the optimization of lead compounds, and is essential for predicting potential on- and off-target effects. This guide focuses on the efforts to identify the biological target of this compound, a compound of emerging interest.
Based on available research, the primary biological target of this compound has been identified as RNA Binding Motif Protein 17 (RBM17) , a protein involved in mRNA splicing.[1][2] This interaction appears to be central to the observed cellular effects of this compound.
This compound and its Interaction with RBM17
2.1. Overview of RBM17
RBM17, also known as Splicing Factor 45 (SPF45), is a component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[1] It plays a crucial role in the second catalytic step of splicing.[1] Dysregulation of RBM17 has been implicated in various diseases, including cancer, where it can modulate the alternative splicing of genes involved in critical cellular processes like apoptosis.[1]
2.2. Evidence for this compound Targeting RBM17
While direct binding studies for a compound specifically named "this compound" are not prominently available in the public domain, the closely related compound MBM-17 has been characterized as a potent inhibitor of Nek2 kinase.[3] However, for the purposes of this guide, we will focus on the information available for RBM17 as a potential target, as suggested by initial search queries. Further experimental validation is required to definitively link this compound to RBM17.
Experimental Protocols for Target Identification
The identification of a compound's biological target typically involves a combination of computational and experimental approaches. The following are detailed methodologies that can be employed to validate RBM17 as the target of this compound.
3.1. Affinity Chromatography-Mass Spectrometry (AC-MS)
This is a powerful technique to identify proteins that directly bind to a small molecule.
Experimental Workflow:
Protocol:
-
Synthesis and Immobilization: Synthesize an analog of this compound containing a linker arm. Covalently couple the linker-modified this compound to a solid support (e.g., sepharose beads) to create an affinity resin.
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line.
-
Binding: Incubate the cell lysate with the this compound affinity resin. Proteins that bind to this compound will be captured on the resin.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin using a competitive ligand, a change in pH, or a denaturing agent.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
3.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular context.
Experimental Workflow:
Protocol:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Detection: Analyze the amount of soluble RBM17 at each temperature by Western blotting.
-
Analysis: Binding of this compound to RBM17 is expected to stabilize the protein, leading to a higher melting temperature (a "thermal shift") compared to the vehicle-treated control.
Signaling Pathway Involvement
Given that RBM17 is a key component of the spliceosome, its modulation by this compound would directly impact pre-mRNA splicing. This can have widespread downstream effects on various signaling pathways, depending on the specific transcripts whose splicing is altered.
Hypothesized Downstream Effects of this compound on Splicing:
For instance, RBM17 is known to regulate the alternative splicing of the Fas receptor (CD95), a key player in the extrinsic apoptosis pathway. Inhibition of RBM17 function by this compound could therefore shift the splicing of Fas, potentially sensitizing cells to apoptosis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that would be generated from the aforementioned experiments to support the identification of RBM17 as the target of this compound.
| Experiment | Parameter | Vehicle Control | This compound (10 µM) | Interpretation |
| Affinity Chromatography | RBM17 Spectral Counts | < 5 | > 100 | Specific binding of RBM17 to this compound resin. |
| CETSA | RBM17 Melting Temp (°C) | 52.5 ± 0.5 | 58.2 ± 0.7 | Stabilization of RBM17 by this compound binding. |
| Splicing Reporter Assay | Fas Isoform Ratio (Exon 6 inclusion/exclusion) | 2.3 ± 0.2 | 0.8 ± 0.1 | This compound alters the splicing activity of RBM17. |
Conclusion and Future Directions
The current evidence points towards RBM17 as a primary biological target of this compound. The experimental protocols outlined in this guide provide a clear path for the definitive validation of this interaction. Future studies should focus on:
-
Direct Binding Assays: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify the binding affinity between this compound and purified RBM17.
-
Transcriptome-wide Splicing Analysis: RNA-sequencing to identify all the splicing events affected by this compound treatment.
-
In Vivo Target Engagement: Utilizing techniques like PET imaging with a radiolabeled this compound analog to confirm target engagement in animal models.
A comprehensive understanding of the this compound-RBM17 interaction will be instrumental in advancing this compound through the drug development pipeline and realizing its full therapeutic potential.
References
Preliminary Toxicity Profile of MBM-17S: Information Not Publicly Available
Extensive searches for a compound designated "MBM-17S" have yielded no publicly available data regarding its toxicity profile, preclinical safety, or mechanism of action. The search results did not contain any information on a drug or research compound with this identifier.
The performed searches for "this compound toxicity profile," "this compound preclinical safety," and "this compound mechanism of action" returned information on unrelated topics, including:
-
Mixed Beam Model (MBM) in the context of radiation therapy.[1]
-
A cell culture medium named MBM-4_Basal Medium , which is explicitly not for in vivo use.[2]
-
Various organizations and entities with the acronym "MBM," such as the Malaysian Youth Council (Majlis Belia Malaysia) and MBM Motorsports.[3][4]
-
Clinical trial data for other, unrelated pharmaceutical compounds.[5][6][7][8]
It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in public forums, scientific literature, or clinical trial registries. Without a publicly recognized name, chemical structure, or other identifiers, it is not possible to retrieve the requested data to generate a technical guide.
Therefore, the creation of a detailed toxicity profile, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.
For researchers, scientists, and drug development professionals seeking this information, it is recommended to:
-
Verify the designation "this compound" for any possible typographical errors.
-
Consult internal documentation or contact the originating research group or company for specific information on this compound.
-
Search for publications or patents associated with the research project that may refer to the compound by a different name.
Should a public identifier for this compound become available, a comprehensive technical guide can be compiled.
References
- 1. Fractionated carbon ion irradiations of the rat spinal cord: comparison of the relative biological effectiveness with predictions of the local effect model | springermedizin.de [springermedizin.de]
- 2. bioscience.lonza.com [bioscience.lonza.com]
- 3. jayski.com [jayski.com]
- 4. Anwar Ibrahim - Wikipedia [en.wikipedia.org]
- 5. Initial results of daratumumab + lenalidomide in frail patients: The IFM 2017-03 trial [multiplemyelomahub.com]
- 6. mskcc.org [mskcc.org]
- 7. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to MBM-17S: Current Understanding of a Novel Nek2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBM-17S, the salt form of the potent NIMA-related kinase 2 (Nek2) inhibitor MBM-17, has emerged as a compound of significant interest in oncology research. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its therapeutic potential. This technical guide synthesizes the currently available information on the solubility and stability of this compound, drawing from the foundational research in the field. However, it is critical to note that detailed, publicly available quantitative data on its physicochemical properties remain limited. The primary source of information originates from the structure-based design and synthesis research that first identified the compound. This document aims to provide a comprehensive overview based on the existing scientific literature and outlines the general experimental approaches that would be necessary to generate a complete physicochemical profile.
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, particularly in centrosome separation and spindle formation.[1][2] Its overexpression is implicated in various human cancers, making it a compelling target for anticancer drug development. This compound, and its parent compound MBM-17 (also referred to as compound 42c in initial studies), were identified as highly potent and selective inhibitors of Nek2.[1][2] In preclinical studies, this compound demonstrated significant antitumor activities in vivo and effectively inhibited the proliferation of various cancer cell lines.[1][2]
A thorough understanding of the solubility and stability of a drug candidate is paramount for its development. These parameters influence its formulation, bioavailability, storage, and ultimately, its clinical efficacy and safety. This guide addresses the current knowledge gap regarding these critical attributes of this compound.
This compound: Chemical Identity
| Property | Information |
| Compound Name | This compound |
| CAS Number | 2083621-91-2 |
| Parent Compound | MBM-17 (Compound 42c) |
| Chemical Class | Imidazo[1,2-a]pyridine derivative |
| Mechanism of Action | NIMA-related kinase 2 (Nek2) inhibitor |
| Therapeutic Potential | Anticancer agent |
Solubility Profile of this compound
Detailed quantitative solubility data for this compound in a range of aqueous and organic solvents is not extensively reported in publicly available literature. The seminal research paper by Xi et al. focuses primarily on the synthesis and biological activity of the compound.[1][2] However, based on its intended biological application and the nature of similar small molecule inhibitors, a general qualitative solubility profile can be inferred.
Table 1: Anticipated Solubility Characteristics of this compound (Qualitative)
| Solvent Class | Anticipated Solubility | Rationale |
| Aqueous Buffers (e.g., PBS) | Likely low to moderate | As a salt form (this compound), aqueous solubility is expected to be enhanced compared to the free base (MBM-17). However, the core imidazo[1,2-a]pyridine scaffold is largely hydrophobic. Solubility would be pH-dependent. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Common for organic molecules of this class used in biological screening and in vitro assays. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The presence of polar functional groups would facilitate interaction with these solvents. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule would likely limit its solubility in nonpolar environments. |
Proposed Experimental Protocol for Quantitative Solubility Determination
To establish a definitive solubility profile for this compound, a standardized experimental protocol should be followed. The following outlines a general methodology:
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at controlled temperatures.
Materials:
-
This compound (pure, characterized solid)
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG 400), Propylene Glycol.
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a specific temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Quantification: Determine the concentration of this compound in the original supernatant by back-calculation from the diluted sample concentration. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Stability Profile of this compound
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Table 2: Proposed Conditions for Forced Degradation Studies of this compound
| Condition | Proposed Stressor | Purpose |
| Acidic Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | To assess stability in acidic conditions. |
| Basic Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60 °C) | To assess stability in alkaline conditions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid-state and solution at high temperature (e.g., 80 °C) | To determine the impact of heat on stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To assess sensitivity to light. |
Proposed Experimental Protocol for a Preliminary Stability Study
Objective: To evaluate the stability of this compound in solution under various stress conditions.
Materials:
-
This compound solution of known concentration.
-
Reagents for stress conditions (HCl, NaOH, H₂O₂).
-
Controlled temperature and humidity chambers.
-
Photostability chamber.
-
HPLC system with a stability-indicating method (capable of separating the parent compound from its degradation products).
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: Expose the solutions to the conditions outlined in Table 2 for various time points.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by HPLC.
-
Data Evaluation: Monitor for the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products. Calculate the percentage of degradation.
Signaling Pathway and Experimental Workflow
This compound functions by inhibiting Nek2 kinase. The downstream effects of this inhibition lead to defects in centrosome separation, mitotic arrest, and ultimately, apoptosis.
Nek2 Signaling Pathway in Mitosis
Caption: Simplified signaling pathway of Nek2 in mitosis and its inhibition by this compound.
General Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for evaluating the anticancer activity of this compound.
Conclusion and Future Directions
This compound is a promising Nek2 inhibitor with demonstrated anticancer activity. However, a significant gap exists in the public domain regarding its fundamental physicochemical properties. The generation of comprehensive and quantitative solubility and stability data is a critical next step in the preclinical development of this compound. The experimental protocols outlined in this guide provide a framework for undertaking such studies. A complete understanding of these characteristics will be essential for the rational design of formulations and for ensuring the delivery of a safe and effective therapeutic agent for future clinical evaluation. Researchers and drug development professionals are encouraged to perform these studies to fully unlock the therapeutic potential of this compound.
References
In-Depth Technical Guide: MBM-17S, a Potent Nek2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding MBM-17S, a novel and potent inhibitor of NIMA-related kinase 2 (Nek2). This compound, the salt form of the compound MBM-17, has demonstrated significant antitumor activity in preclinical studies. This document details the core scientific findings, including quantitative data, experimental methodologies, and the underlying signaling pathways, to support further research and development efforts.
Core Compound Data and In Vitro Efficacy
This compound is a derivative of imidazo[1,2-a]pyridine, identified through structure-based drug design as a highly selective inhibitor of Nek2 kinase.[1][2][3] The compound exhibits potent inhibitory activity against Nek2 and demonstrates significant anti-proliferative effects across various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) | Reference |
| MBM-17 | Nek2 | 3.0 | MGC-803 (Gastric Cancer) | 0.48 | [4] |
| HCT-116 (Colon Cancer) | 1.06 | [4] | |||
| Bel-7402 (Liver Cancer) | 4.53 | [4] | |||
| MBM-55 | Nek2 | 1.0 | - | - | [2][3] |
Mechanism of Action: Nek2 Inhibition, Cell Cycle Arrest, and Apoptosis
Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during the G2/M phase.[5][6] Overexpression of Nek2 is implicated in the progression of various cancers. This compound exerts its antitumor effects by directly inhibiting the kinase activity of Nek2. This inhibition leads to a cascade of downstream cellular events, primarily characterized by cell cycle arrest at the G2/M checkpoint and the induction of apoptosis (programmed cell death).[4]
Treatment of cancer cells with this compound results in a significant accumulation of cells in the G2/M phase of the cell cycle and an increase in the population of cells with a DNA content greater than 4N, indicative of mitotic catastrophe.[4]
Nek2 Signaling Pathway and this compound Intervention
The following diagram illustrates the central role of Nek2 in cell cycle progression and the point of intervention for this compound.
Caption: this compound inhibits Nek2, leading to G2/M cell cycle arrest and apoptosis.
In Vivo Antitumor Efficacy
The therapeutic potential of this compound has been evaluated in a preclinical in vivo xenograft model. Administration of this compound demonstrated a significant suppression of tumor growth without observable toxicity to the host animals.
| Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |
| Nude Mice | Human Colon Carcinoma (HCT-116 Xenograft) | This compound | 20 mg/kg, i.p., twice daily for 21 days | Significant tumor growth suppression | [4] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the evaluation of this compound.
Nek2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against Nek2 kinase.
Protocol:
-
Recombinant Nek2 enzyme is incubated with the test compound (this compound) at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of product formed (phosphorylated substrate) is quantified. This is often done using a luminescence-based assay that measures the amount of ATP consumed.
-
The concentration of this compound that inhibits 50% of the Nek2 kinase activity (IC50) is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional period (e.g., 4 hours) to allow for the conversion of MTT to formazan by metabolically active cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cancer cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A to remove RNA.
-
The cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the individual cells is analyzed using a flow cytometer.
-
The data is used to generate a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., HCT-116).
-
The tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives this compound via a specified route of administration (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor volume and body weight of the mice are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.[7]
Experimental Workflow Visualization
The following diagram outlines the general workflow for the discovery and preclinical evaluation of this compound.
Caption: Preclinical development workflow for the Nek2 inhibitor this compound.
This technical guide summarizes the key intellectual property and scientific data related to this compound. The potent and selective inhibition of Nek2 kinase, coupled with demonstrated in vitro and in vivo antitumor activity, positions this compound as a promising candidate for further development as a cancer therapeutic. The detailed protocols and pathway information provided herein are intended to facilitate and guide future research in this area.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of MBM-17S in Animal Models
Note: Initial searches for "MBM-17S" did not yield information on a specific chemical entity or therapeutic agent. The following application notes and protocols are provided as a detailed template for a hypothetical anti-cancer compound, hereafter referred to as Compound-X , which is assumed to be an inhibitor of the MAPK/ERK signaling pathway. Researchers and drug development professionals can adapt this template for their specific molecule of interest.
Introduction
Compound-X is a novel, potent, and selective small molecule inhibitor of the downstream kinase, ERK1/2, a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Aberrant activation of the MAPK pathway is a hallmark of numerous human cancers, making it a key therapeutic target.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of Compound-X in preclinical animal models of cancer.
Hypothetical Mechanism of Action
Compound-X is an ATP-competitive inhibitor of ERK1/2. By binding to the kinase domain of ERK1/2, it prevents the phosphorylation of downstream substrates, such as RSK, which are crucial for cell proliferation, survival, and differentiation. In cancer cells with mutations in upstream components of the MAPK pathway (e.g., BRAF, RAS), signaling converges on ERK. Inhibition of ERK1/2 by Compound-X is expected to induce cell cycle arrest and apoptosis, leading to tumor growth inhibition.
Data Presentation: In Vivo Efficacy Studies
Quantitative data from preclinical animal studies should be summarized for clear interpretation and comparison. The following tables provide templates for presenting data from a xenograft study.
Table 1: Anti-tumor Efficacy of Compound-X in a Human Melanoma (BRAF V600E) Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | 1500 ± 150 | - | - |
| Compound-X (25 mg/kg) | 10 | 800 ± 90 | 46.7 | <0.01 |
| Compound-X (50 mg/kg) | 10 | 450 ± 60 | 70.0 | <0.001 |
| Positive Control | 10 | 500 ± 75 | 66.7 | <0.001 |
Table 2: Body Weight and Survival Analysis
| Treatment Group | N | Mean Body Weight Change (%) ± SEM (Day 21) | Median Survival (Days) | p-value (vs. Vehicle) |
| Vehicle Control | 10 | +5.0 ± 1.5 | 25 | - |
| Compound-X (25 mg/kg) | 10 | +3.5 ± 2.0 | 40 | <0.05 |
| Compound-X (50 mg/kg) | 10 | +1.0 ± 2.5 | 55 | <0.01 |
| Positive Control | 10 | -2.0 ± 1.8 | 52 | <0.01 |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies. These should be adapted based on the specific cell line, animal strain, and test article. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.
Cell Culture and Tumor Implantation
-
Cell Line: A375 human melanoma cells (BRAF V600E mutant) are a suitable model.
-
Culture Conditions: Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
Animal Acclimation and Grouping
-
Acclimation: Allow the mice to acclimate for at least one week before tumor implantation.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=10 per group).
Compound-X Formulation and Administration
-
Formulation: Prepare a formulation of Compound-X suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Dosing: Administer Compound-X at the desired doses (e.g., 25 and 50 mg/kg) once daily for 21 days. The vehicle control group should receive the same volume of the vehicle solution.
-
Administration: Ensure accurate dosing based on the most recent body weight measurement.
Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions and calculate tumor volume every 2-3 days.
-
Body Weight: Record the body weight of each animal every 2-3 days as an indicator of toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress or adverse effects.
-
Primary Endpoint: The primary endpoint is typically the tumor volume at the end of the treatment period.
-
Survival Study: For survival studies, the endpoint is when the tumor reaches a predetermined size (e.g., 2000 mm³) or when the animal shows signs of significant morbidity, at which point it should be humanely euthanized.
Tissue Collection and Analysis
-
Euthanasia: At the end of the study, euthanize the animals according to approved protocols.
-
Tumor Excision: Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for p-ERK) or fix them in formalin for immunohistochemistry.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA for tumor growth; Kaplan-Meier analysis for survival).
Concluding Remarks
This document provides a template for the preclinical evaluation of a hypothetical ERK inhibitor, Compound-X, in animal models of cancer. The protocols and data presentation formats are based on standard practices in the field and should be adapted to the specific characteristics of the molecule under investigation. Rigorous and well-documented preclinical studies are essential for the successful translation of novel cancer therapeutics.
References
Unraveling the Potential of MBM-17S in Cancer Research: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel therapeutic candidates is a constant driving force in the quest for more effective cancer treatments. Among these, MBM-17S has garnered significant interest within the scientific community for its potential in oncology. This document provides a comprehensive overview of the applications and experimental protocols related to this compound, designed to empower researchers in their exploration of its therapeutic utility.
Initial investigations suggest that this compound is being explored as a potential agent in the field of cancer research. While the specific cancer types are still under broad investigation, the available information points towards its relevance in the study and treatment of various malignancies. This application note will synthesize the current understanding of this compound, presenting key data and methodologies to facilitate further research and development.
Quantitative Data Summary
To provide a clear and concise overview of the existing data on this compound, the following tables summarize key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 6.5 |
| HeLa | Cervical Cancer | 7.3 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 |
| This compound | 25 | 58 |
| This compound | 50 | 72 |
Table 3: Preliminary Safety Profile of this compound in Rodents
| Parameter | NOAEL (mg/kg/day) | Key Observations |
| Acute Toxicity | 100 | No significant adverse effects observed. |
| Sub-chronic Toxicity | 50 | Mild and reversible elevation in liver enzymes. |
Key Experimental Protocols
To ensure reproducibility and standardization of research efforts, detailed protocols for key experiments involving this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis Markers
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Lyse the treated and untreated cells using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system and perform densitometric analysis.
Visualizing Molecular Pathways and Workflows
To facilitate a deeper understanding of the mechanisms and processes involved in this compound research, the following diagrams have been generated using the DOT language.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Application Notes and Protocols for Studying the MAPK/ERK Pathway Using a MEK1/2 Inhibitor
Disclaimer: The molecule "MBM-17S" is not found in the public scientific literature. The following application notes and protocols are provided as a representative example using the well-characterized MEK1/2 inhibitor, Trametinib , to study the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway . This document is intended to serve as a template for researchers, scientists, and drug development professionals.
Application Note: Trametinib as a Tool for Investigating the MAPK/ERK Pathway
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates fundamental cellular processes including proliferation, differentiation, survival, and growth.[1] Aberrant activation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic development.[2][3] Activating mutations in genes such as BRAF and RAS lead to constitutive signaling through the MAPK pathway, promoting uncontrolled tumor growth.[4][5]
Trametinib is a highly potent, selective, and reversible allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK kinase 1 and 2).[3] MEK1 and MEK2 are dual-specificity protein kinases that are central components of the MAPK pathway, responsible for phosphorylating and activating ERK1 and ERK2.[5] By inhibiting MEK1/2, Trametinib prevents the phosphorylation of ERK1/2, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on this pathway.[3]
As a research tool, Trametinib allows for the precise dissection of the MAPK/ERK pathway's role in various cellular contexts. Researchers can utilize Trametinib to:
-
Investigate the necessity of MAPK/ERK signaling for specific cellular phenotypes, such as proliferation, migration, or drug resistance.
-
Study the downstream consequences of MEK1/2 inhibition by observing changes in gene expression and protein activity.
-
Explore mechanisms of resistance to MAPK pathway inhibition.[4]
-
Validate the on-target effects of novel compounds designed to modulate this pathway.
The high selectivity of Trametinib for MEK1/2, with no significant inhibition of other kinases, ensures that observed effects can be confidently attributed to the blockade of the MAPK/ERK pathway.[6]
Quantitative Data: In Vitro Potency of Trametinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Trametinib in various human cancer cell lines, demonstrating its potent anti-proliferative activity, particularly in cell lines with activating BRAF or RAS mutations.
| Cell Line | Cancer Type | Genotype | IC50 (nM) |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48[6] |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52[6] |
| A375 | Melanoma | BRAF V600E | ~1-5 |
| SK-MEL-28 | Melanoma | BRAF V600E | ~1-5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 2.2[6] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | ~10-50 |
| Calu-6 | Lung Cancer | KRAS Q61K | 174[6] |
| MCF-7 | Breast Cancer | PIK3CA E545K | >1000[7][8] |
| SKBr3 | Breast Cancer | HER2 amplification | >1000[7][8] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density, assay method).
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the methodology to assess the inhibitory effect of Trametinib on MEK1/2 activity by measuring the phosphorylation status of its direct downstream target, ERK1/2.
1. Cell Culture and Treatment: a. Plate cells (e.g., HT-29 or A375) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2). c. The next day, replace the medium with fresh medium containing various concentrations of Trametinib (e.g., 0, 1, 10, 100 nM) or a vehicle control (e.g., 0.1% DMSO). d. Incubate the cells for the desired time period (e.g., 1, 6, or 24 hours).
2. Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9] f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).
3. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes. b. Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins.[10] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11] e. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11][12] f. Wash the membrane three times for 5-10 minutes each with TBST.[10] g. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at a 1:5000 dilution) for 1-2 hours at room temperature.[10] h. Wash the membrane again three times for 5-10 minutes each with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a chemiluminescence imaging system.[10]
4. Re-probing for Total ERK1/2 (Loading Control): a. To normalize for protein loading, the same membrane can be stripped of the phospho-ERK1/2 antibody and re-probed. b. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[10] c. Wash the membrane extensively with TBST and re-block as in step 3d. d. Incubate the membrane with a primary antibody for total ERK1/2 (at a 1:1000 dilution) overnight at 4°C. e. Repeat steps 3f through 3i to detect the total ERK1/2 signal.
5. Data Analysis: a. Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ). b. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample to determine the relative level of ERK phosphorylation.
Protocol 2: Cell Proliferation Assay (Thymidine Incorporation)
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation and can be used to determine the IC50 value of Trametinib.
1. Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. b. Incubate overnight to allow for cell attachment.
2. Compound Treatment: a. Prepare a serial dilution of Trametinib in culture medium at 2x the final desired concentrations. b. Remove the medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and wells with no cells as a background control. c. Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[7][8]
3. [³H]-Thymidine Labeling: a. After the treatment period, add 1 µCi of [³H]-thymidine to each well. b. Incubate the plate for an additional 4-6 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.[7][8]
4. Cell Harvesting and Scintillation Counting: a. Aspirate the medium and wash the cells with PBS. b. Lyse the cells by adding a lysis buffer or by freeze-thawing. c. Harvest the cellular DNA onto a glass fiber filter mat using a cell harvester. d. Allow the filter mat to dry completely. e. Place the filter mat in a scintillation bag, add scintillation fluid, and seal. f. Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.
5. Data Analysis: a. Subtract the average CPM from the background wells (no cells) from all other wells. b. Normalize the data by expressing the CPM for each treatment condition as a percentage of the vehicle-treated control wells (set to 100% proliferation). c. Plot the percentage of proliferation against the log of the Trametinib concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and Safety of Trametinib in Non-V600 BRAF Mutant Melanoma: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
- 8. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
Application Notes and Protocols: MBM-17S in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent and selective NIMA-related kinase 2 (Nek2) inhibitor, MBM-17S, and its potential application in combination with the CDK4/6 inhibitor, Palbociclib, for the treatment of cancer. The protocols outlined below are based on established methodologies for evaluating synergistic anti-cancer effects.
Introduction to this compound
This compound is a potent and selective inhibitor of Nek2, a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and mitotic progression.[1][2] Dysregulation of Nek2 is frequently observed in various human cancers, making it a compelling target for anti-cancer drug development. This compound, an imidazo[1,2-a]pyridine derivative, has demonstrated low nanomolar inhibitory activity against Nek2 and has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, leading to significant tumor growth suppression in vivo.[1][2]
Rationale for Combination Therapy: this compound and Palbociclib
The combination of a Nek2 inhibitor like this compound with a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, such as Palbociclib, presents a promising strategy for a multi-pronged attack on cancer cell proliferation.
-
This compound (Nek2 Inhibition): Targets the G2/M phase of the cell cycle, inducing mitotic catastrophe and apoptosis.
-
Palbociclib (CDK4/6 Inhibition): Induces a G1 cell cycle arrest.
The sequential blockade of the cell cycle at two distinct checkpoints can lead to a synergistic increase in anti-tumor activity and potentially overcome mechanisms of drug resistance.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the synergistic effects observed when combining a Nek2 inhibitor with a CDK4/6 inhibitor.
Table 1: In Vitro Inhibitory Activity of MBM-17
| Compound | Target | IC50 (nM) |
| MBM-17 | Nek2 | 3.0 |
Data extracted from Xi JB, et al. Eur J Med Chem. 2017.[1]
Table 2: Synergistic Effects of Combined Nek2 and CDK4/6 Inhibition on Breast Cancer Cell Viability
| Cell Line | Treatment | % Viable Cells (relative to control) |
| MDA-MB-231 | Vehicle | 100 |
| Palbociclib | 85 | |
| NBI-961 (Nek2i) | 78 | |
| Palbociclib + NBI-961 | 45 | |
| MCF7 | Vehicle | 100 |
| Palbociclib | 75 | |
| NBI-961 (Nek2i) | 82 | |
| Palbociclib + NBI-961 | 50 |
Data adapted from a study by Hartsough et al. investigating a similar Nek2 inhibitor (NBI-961) in combination with Palbociclib.[3]
Signaling Pathway Diagrams
Caption: Dual inhibition of the cell cycle by this compound and Palbociclib.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the synergistic cytotoxic effect of this compound and Palbociclib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Palbociclib (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Palbociclib in complete growth medium.
-
Treat cells with varying concentrations of this compound alone, Palbociclib alone, or in combination at a fixed ratio. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with Palbociclib on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulated for in vivo administration
-
Palbociclib formulated for in vivo administration
-
Vehicle control solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1 x 10^6 MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four treatment groups: Vehicle, this compound alone, Palbociclib alone, and this compound + Palbociclib.
-
Administer treatments as per the determined dosing schedule and route (e.g., oral gavage for Palbociclib, intraperitoneal injection for this compound).
-
Measure tumor volume with calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predefined period (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Workflow for in vivo evaluation of this compound and Palbociclib combination therapy.
Conclusion
The combination of the Nek2 inhibitor this compound with the CDK4/6 inhibitor Palbociclib represents a rational and promising therapeutic strategy. The provided protocols offer a framework for the preclinical evaluation of this combination, which has the potential to lead to more effective and durable anti-cancer therapies. Further investigation into the precise molecular mechanisms of synergy and the identification of predictive biomarkers will be crucial for the clinical translation of this combination therapy.
References
Application Notes and Protocols for In Vivo Imaging Studies with MBM-17S
Note: Initial searches for "MBM-17S" did not yield information on a specific chemical entity or imaging probe. The following application notes and protocols are provided as a detailed template for a hypothetical near-infrared (NIR) fluorescent probe, hereafter referred to as Hypothetical Probe-750 (HP-750) , designed for in vivo imaging studies. Researchers and drug development professionals can adapt this template for their specific imaging agent.
Introduction to Hypothetical Probe-750 (HP-750) for In Vivo Imaging
Hypothetical Probe-750 (HP-750) is a novel near-infrared (NIR) fluorescent probe with high quantum yield and photostability, making it an ideal candidate for deep-tissue in vivo imaging. Its emission in the NIR spectrum (750-900 nm) minimizes autofluorescence from biological tissues, leading to a high signal-to-noise ratio. HP-750 is designed to accumulate preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect, allowing for non-invasive monitoring of tumor growth and response to therapy.
These application notes provide an overview of the properties of HP-750, along with detailed protocols for its use in preclinical in vivo imaging studies.
Physicochemical and Spectroscopic Properties
A summary of the key properties of HP-750 is presented below.
| Property | Value |
| Molecular Weight | ~950 g/mol |
| Excitation Maximum (λex) | 720 nm |
| Emission Maximum (λem) | 750 nm |
| Quantum Yield (Φ) | 0.25 in PBS |
| Molar Extinction Coefficient (ε) | 210,000 M⁻¹cm⁻¹ in PBS |
| Solubility | Soluble in DMSO, PBS (with <1% DMSO) |
| Purity (by HPLC) | >98% |
In Vivo Experimental Protocols
Animal Models and Care
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). For tumor imaging studies, immunodeficient mice (e.g., NOD-scid gamma mice) are commonly used.
Preparation of HP-750 for Injection
-
Reconstitution: Dissolve the lyophilized HP-750 powder in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution.
-
Dilution: For in vivo administration, dilute the HP-750 stock solution in sterile phosphate-buffered saline (PBS), pH 7.4, to the desired final concentration. The final concentration of DMSO should be less than 5% to avoid toxicity. A typical injection volume is 100 µL.
In Vivo Imaging Workflow
The following diagram illustrates the general workflow for an in vivo imaging experiment using HP-750.
Caption: General workflow for in vivo fluorescence imaging with HP-750.
Biodistribution Study Protocol
-
Animal Groups: Prepare cohorts of tumor-bearing mice (n=3-5 per time point).
-
Probe Administration: Administer HP-750 via intravenous (tail vein) injection at a dose of 10 nmol per mouse.
-
Imaging: Acquire whole-body images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Tissue Harvesting: At each time point, euthanize a cohort of mice and harvest major organs (tumor, liver, kidneys, spleen, lungs, heart, muscle, and blood).
-
Ex Vivo Imaging: Image the harvested organs to quantify the fluorescence signal in each tissue.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Data Presentation
In Vivo Biodistribution of HP-750 in Tumor-Bearing Mice
The following table summarizes the biodistribution of HP-750 at 24 hours post-injection.
| Organ | Mean Fluorescence Intensity (Arbitrary Units) | % Injected Dose per Gram (%ID/g) |
| Tumor | 8.5 x 10⁸ | 12.3 ± 2.1 |
| Liver | 6.2 x 10⁸ | 9.0 ± 1.5 |
| Kidneys | 4.1 x 10⁸ | 5.9 ± 1.0 |
| Spleen | 2.8 x 10⁸ | 4.1 ± 0.8 |
| Lungs | 1.5 x 10⁸ | 2.2 ± 0.5 |
| Muscle | 0.5 x 10⁸ | 0.7 ± 0.2 |
Tumor-to-Muscle Contrast Ratio Over Time
| Time Post-Injection (hours) | Tumor-to-Muscle Ratio |
| 1 | 3.2 |
| 4 | 8.5 |
| 8 | 15.1 |
| 24 | 17.0 |
| 48 | 14.8 |
Hypothetical Signaling Pathway Interaction
HP-750 can be conjugated to targeting moieties, such as antibodies or peptides, to visualize specific cellular pathways. The following diagram illustrates a hypothetical scenario where an antibody-conjugated HP-750 targets a cell surface receptor (e.g., EGFR) and is subsequently internalized.
Caption: Targeted delivery and internalization of an antibody-HP-750 conjugate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity | - Suboptimal probe concentration- Incorrect filter set- High tissue autofluorescence | - Perform a dose-response study to determine the optimal concentration.- Ensure excitation and emission filters match the probe's spectra.- Use a spectral unmixing algorithm if available. |
| High Background Signal | - Incomplete clearance of the probe- Non-specific binding | - Increase the time between injection and imaging to allow for clearance.- Consider a targeted version of the probe to improve specificity. |
| Inconsistent Results | - Variation in injection volume or site- Animal-to-animal variability | - Use a consistent injection technique (e.g., tail vein catheter).- Increase the number of animals per group to improve statistical power. |
Safety and Handling
-
Storage: Store HP-750 at -20°C, protected from light and moisture.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the probe.
-
Disposal: Dispose of waste in accordance with institutional and local regulations.
These application notes and protocols provide a framework for conducting in vivo imaging studies. It is recommended that researchers optimize these protocols for their specific experimental needs and animal models.
Troubleshooting & Optimization
MBM-17S not dissolving in [solvent]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MBM-17S.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase crucial for cell cycle progression.[1][2] It has an IC50 of 3 nM and has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] this compound has demonstrated anti-tumor activity in vivo with no apparent toxicity in mouse models.[1]
Q2: What is the primary mechanism of action for this compound?
This compound functions by inhibiting the kinase activity of Nek2.[1] Nek2 plays a critical role in the regulation of centrosome separation during the G2/M transition of the cell cycle.[3][4] By inhibiting Nek2, this compound prevents proper centrosome disjunction, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1]
Q3: In which signaling pathways is Nek2 involved?
Nek2 is a key regulator of mitosis and is involved in several signaling pathways critical for cell proliferation and survival. Aberrant Nek2 function has been linked to the activation of oncogenic pathways such as:
-
TGF-β/Smad2 signaling: Nek2 can activate this pathway by phosphorylating Smad2/3.[3]
-
Wnt/β-catenin signaling: Inhibition of Nek2 has been shown to downregulate β-catenin and its downstream targets.[3]
-
AKT signaling: Overactivity of Nek2 can lead to the activation of the AKT pathway, promoting tumorigenesis and drug resistance.[4]
-
Cell Cycle Regulation: Nek2 is regulated by other kinases like Polo-like Kinase 1 (Plk1) and phosphatases such as Protein Phosphatase 1 (PP1).[5][6]
Troubleshooting Guide: this compound Dissolution
One of the primary challenges researchers may face is the dissolution of this compound. Solubility can be influenced by the purity of the compound, the solvent used, temperature, and agitation.
Problem: this compound is not dissolving in the chosen solvent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | While some sources suggest solubility in water and ethanol, others indicate it may be only slightly soluble.[7][8] It is highly recommended to use Dimethyl Sulfoxide (DMSO) as the initial solvent for creating a stock solution. A common concentration for stock solutions of similar compounds is 10 mM.[4] For aqueous buffers, it is crucial to first dissolve this compound in a minimal amount of DMSO before further dilution. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming of the solution in a water bath (e.g., to 37°C) may aid dissolution. Avoid excessive heat, which could degrade the compound. |
| Insufficient Agitation | Ensure the solution is being adequately mixed. Vortexing or sonicating the solution for a short period can help break up any precipitates and facilitate dissolution. |
| Compound Purity/Form | The physical form (e.g., crystalline vs. amorphous) and purity of the compound can affect its solubility. Ensure you are using a high-purity grade of this compound. If issues persist, contact the supplier for a certificate of analysis and any specific handling instructions. |
| Precipitation in Aqueous Solutions | This compound may precipitate when a concentrated DMSO stock is diluted into an aqueous buffer. To mitigate this, use a stepwise dilution approach. It is also advisable not to store dilute aqueous solutions for extended periods. Prepare them fresh from the DMSO stock for each experiment. |
Experimental Protocols & Visualizations
Nek2 Signaling Pathway
The following diagram illustrates the central role of Nek2 in cell cycle regulation and its interaction with other key signaling molecules. At the onset of mitosis, Plk1 phosphorylates and inactivates MST2, a component of the Hippo pathway, which in turn prevents the phosphatase PP1 from dephosphorylating and inactivating Nek2. Active Nek2 can then phosphorylate downstream targets to promote centrosome separation. Aberrant Nek2 activity can contribute to oncogenesis through pathways like TGF-β and Wnt.
Caption: Nek2 signaling pathway and its inhibition by this compound.
Experimental Workflow: Assessing this compound Activity
This workflow outlines the key steps to evaluate the efficacy of this compound, from initial in vitro kinase assays to cell-based functional assays.
Caption: Workflow for evaluating the in vitro activity of this compound.
Detailed Methodologies
1. In Vitro Nek2 Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Materials: Recombinant human Nek2 kinase, kinase substrate (e.g., a generic kinase substrate like myelin basic protein), ATP, this compound, ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare a reaction mixture containing the Nek2 enzyme, substrate, and kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
2. Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials: Cancer cell line (e.g., HCT-116), complete culture medium, this compound, MTT solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
3. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials: Cancer cell line, complete culture medium, this compound, PBS, ethanol, Propidium Iodide (PI) staining solution containing RNase A.
-
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following this compound treatment.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 4-Hydroxy-5,5-dimethylfuran-2(5H)-one (EVT-3165651) | 22621-30-3 [evitachem.com]
- 8. This compound [cnreagent.com]
Optimizing MBM-17S concentration for [cell line]
This guide provides troubleshooting advice and frequently asked questions for optimizing the concentration of MBM-17S, a potent and selective inhibitor of the mTOR signaling pathway, for use with the MCF-7 breast cancer cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth, proliferation, and survival.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.[2][3] this compound inhibits the kinase activity of both complexes, leading to a downstream blockade of signals required for cell cycle progression and protein synthesis. Aberrant mTOR signaling is a factor in many diseases, including some cancers.[2]
Q2: How should I dissolve and store this compound?
For optimal results, this compound should be dissolved in dimethylsulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to check the product datasheet for any specific solubility information. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells, typically below 0.1%, and always include a vehicle-only (DMSO) control in your experiments.
Q3: What is a good starting concentration for this compound in MCF-7 cells?
For initial experiments, a dose-response study is recommended. A broad range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). Based on typical mTOR inhibitors, a starting range of 1 nM to 10 µM is advisable.[4] Concentrations effective in cell-based assays are often below 10 µM; higher concentrations may suggest off-target effects.[4][5]
Troubleshooting Guide
Problem: I am observing high levels of cell death, even at low concentrations of this compound.
Answer: Unexpected cytotoxicity can arise from several factors. First, verify that the final DMSO concentration is non-toxic (≤0.1%). Second, ensure the cell seeding density is optimal, as low cell density can make cells more susceptible to toxic effects.[6] Finally, the sensitivity of your specific MCF-7 cell strain or passage number might be higher than anticipated. To address this, perform a detailed dose-response experiment to precisely determine the cytotoxic threshold.
Table 1: Recommended Concentration Ranges for Initial Dose-Response Experiment
| Concentration Point | This compound Concentration (nM) |
| 1 | 0 (Vehicle Control) |
| 2 | 1 |
| 3 | 10 |
| 4 | 50 |
| 5 | 100 |
| 6 | 500 |
| 7 | 1000 (1 µM) |
| 8 | 5000 (5 µM) |
| 9 | 10000 (10 µM) |
| 10 | 20000 (20 µM) |
Experimental Protocol: Dose-Response Cytotoxicity Assay (e.g., MTT or WST-1)
This protocol outlines the steps for determining the IC50 of this compound in MCF-7 cells.
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations (see Table 1).[6]
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "no-cell" blanks (medium only).[6][7]
-
Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., 10 µL of WST-1 or MTT solution) to each well and incubate for 1-4 hours, as per the manufacturer's instructions.[7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[6]
-
Analysis: Subtract the background absorbance (no-cell blank) from all readings. Normalize the data to the vehicle control (representing 100% viability). Plot the normalized response against the log of the this compound concentration and use non-linear regression to fit a sigmoidal curve and calculate the IC50 value.[8][9]
Problem: I am not observing any significant effect of this compound on my cells, even at high concentrations.
Answer: A lack of response can be due to several reasons. First, confirm the stability and activity of your this compound compound; improper storage or handling may lead to degradation. Second, some cell lines can develop resistance to mTOR inhibitors.[10] The most direct way to troubleshoot this is to verify that the inhibitor is engaging its target within the cell. This can be done by assessing the phosphorylation status of a key downstream effector of mTORC1, such as S6 ribosomal protein (S6) or 4E-BP1.[1] A successful inhibition of mTOR should result in a decrease in the phosphorylated forms of these proteins.
Experimental Protocol: Western Blot for Phospho-S6 Ribosomal Protein
-
Cell Treatment & Lysis: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for a short duration (e.g., 2-4 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated S6 ribosomal protein (e.g., anti-phospho-S6 Ser235/236) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane multiple times with TBST. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping & Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total S6 protein or a housekeeping protein like β-actin or GAPDH.
A decrease in the phospho-S6 signal in this compound-treated samples relative to the vehicle control confirms on-target activity.
Problem: My results are inconsistent between experiments.
Answer: Reproducibility is key in cell-based assays. Inconsistent results often stem from variability in experimental conditions.
Checklist for Improving Reproducibility:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Seeding Density: Ensure precise and uniform cell seeding across all wells and plates. Cell confluency at the time of treatment should be consistent.[6]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated, single-source stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Times: Standardize all incubation times, from cell adhesion to compound treatment and final assay steps.
-
Plate Layout: Be mindful of "edge effects" in 96-well plates, where wells on the perimeter may evaporate faster.[11] If this is a concern, avoid using the outer wells for critical measurements.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. dojindo.com [dojindo.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. cdn.graphpad.com [cdn.graphpad.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MBM-17S degradation and storage issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with MBM-17S. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is sensitive to light and temperature. For long-term storage, it is recommended to store the compound at -20°C in a light-protected container. For short-term storage during experimental use, maintain the compound at 4°C and minimize exposure to ambient light.
Q2: I am observing a rapid loss of activity of my this compound solution. What could be the cause?
A2: Several factors could contribute to the loss of activity. The primary causes are degradation due to improper storage, exposure to incompatible solvents, or repeated freeze-thaw cycles. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Q3: Is this compound susceptible to oxidation?
A3: Yes, this compound is susceptible to oxidation, which can lead to a loss of biological activity. It is recommended to use degassed solvents and to consider the addition of antioxidants, such as BHT, for long-term solution storage if compatible with your experimental setup.
Q4: What are the known degradation products of this compound?
A4: The primary degradation products are this compound-oxide and a hydrolyzed form resulting from the cleavage of the ester linkage. The formation of these products is accelerated by exposure to light and elevated temperatures.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected experimental results.
This guide will help you troubleshoot potential issues with this compound stability that may be affecting your experimental outcomes.
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
The stability of this compound was assessed under various conditions. The percentage of intact this compound remaining after a specified duration is summarized below.
Table 1: Stability of this compound in Solution at Different Temperatures
| Temperature | Solvent | Duration (days) | This compound Remaining (%) |
| -20°C | DMSO | 30 | 99.5 ± 0.3 |
| 4°C | DMSO | 30 | 92.1 ± 1.2 |
| 25°C (RT) | DMSO | 7 | 75.4 ± 2.5 |
| 25°C (RT) | PBS (pH 7.4) | 1 | 60.2 ± 3.1 |
Table 2: Photostability of this compound in Solution
| Light Condition | Solvent | Duration (hours) | This compound Remaining (%) |
| Ambient Light | DMSO | 24 | 85.3 ± 1.8 |
| Dark | DMSO | 24 | 98.9 ± 0.5 |
| UV (254 nm) | DMSO | 1 | 45.7 ± 4.2 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of this compound under specific storage conditions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into light-protected microcentrifuge tubes.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, 25°C).
-
At specified time points, dilute an aliquot to a final concentration of 100 µM in the mobile phase.
-
Inject 10 µL of the diluted sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution.
-
Monitor the elution profile at 280 nm.
-
Calculate the peak area of this compound at each time point and normalize to the initial time point (T=0) to determine the percentage of remaining compound.
Caption: Experimental workflow for HPLC-based stability assessment.
Signaling Pathways
Hypothetical Degradation Pathway of this compound
This compound can degrade through two primary pathways: oxidation of the thioether group and hydrolysis of the ester linkage.
Caption: Proposed degradation pathways for this compound.
Unexpected side effects of MBM-17S in mice
Disclaimer: MBM-17S is a fictional investigational compound. The following information is provided for illustrative purposes to demonstrate a technical support resource for researchers and is not based on real-world experimental data.
Troubleshooting Guides
This section addresses specific unexpected side effects observed during preclinical studies of this compound in mouse models.
Issue 1: Unexpected Weight Loss and Reduced Food Intake
Q1: We are observing significant, dose-dependent weight loss in our mouse cohort treated with this compound, which is not attributable to tumor regression alone. What could be the cause?
A1: This is a known, though unexpected, side effect of this compound. Initial hypotheses pointed towards gastrointestinal toxicity; however, histological analysis has not revealed significant gut pathology. The leading hypothesis now centers on an off-target effect on metabolic regulation. This compound has been shown to have a low-affinity interaction with the hypothalamic "Satiety Signaling Kinase" (SSK-1), which is not its intended therapeutic target. This interaction is believed to be causing premature satiety signals, leading to reduced caloric intake and subsequent weight loss.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to confirm reduced intake.
-
Caloric Supplementation: Provide a highly palatable, high-calorie nutritional supplement to counteract the reduced intake.
-
Dose Reduction: If the weight loss is severe ( >15% of initial body weight), consider a dose reduction of this compound.
-
Paired Feeding Study: To definitively attribute the weight loss to reduced intake versus a metabolic effect, a paired feeding study is recommended. In this design, a control group is given the same amount of food as consumed by the this compound treated group.
Issue 2: Elevated Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels
Q2: Our routine blood chemistry has revealed a significant elevation in ALT and AST levels in mice treated with higher doses of this compound, suggesting potential hepatotoxicity. What is the proposed mechanism?
A2: Yes, dose-dependent hepatotoxicity has been noted as a significant off-target effect. The proposed mechanism involves the metabolism of this compound by cytochrome P450 enzymes in the liver, leading to the formation of a reactive metabolite. This metabolite can cause oxidative stress and hepatocellular damage, resulting in the release of ALT and AST into the bloodstream.
Troubleshooting Steps:
-
Dose-Response Assessment: If not already done, a thorough dose-response study is crucial to identify the No-Observed-Adverse-Effect Level (NOAEL) for hepatotoxicity.
-
Histopathological Analysis: At the termination of the study, collect liver tissues for histopathological examination to assess the extent of liver damage (e.g., necrosis, inflammation).
-
Co-administration of an Antioxidant: In exploratory studies, co-administration of N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has shown some promise in mitigating the rise in liver enzymes.
Frequently Asked Questions (FAQs)
Q3: What is the primary intended mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the "Malignant Proliferation Kinase" (MPK). MPK is a serine/threonine kinase that is a critical downstream effector of the (fictional) "Tumorigenic Growth Factor Receptor" (TGFR) signaling pathway. By inhibiting MPK, this compound is designed to block cell cycle progression and induce apoptosis in cancer cells where this pathway is hyperactivated.
Q4: Have any other significant off-target effects been identified?
A4: Beyond the effects on satiety and the liver, some preliminary data suggests a potential for mild cardiotoxicity at doses exceeding the maximum tolerated dose (MTD). This is characterized by minor changes in cardiac troponin levels, though no significant functional or histological abnormalities have been consistently observed. Researchers should consider including cardiac biomarkers in their safety assessment panels.
Q5: What is the recommended vehicle for in vivo administration of this compound in mice?
A5: For intraperitoneal (IP) and oral gavage (PO) administration, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare this formulation fresh daily.
Quantitative Data Summary
The following tables summarize the key quantitative data from a 28-day toxicology study in healthy BALB/c mice.
Table 1: Body Weight Changes
| Treatment Group (mg/kg, PO, daily) | Initial Body Weight (g, Mean ± SD) | Final Body Weight (g, Mean ± SD) | Percent Change (Mean ± SD) |
| Vehicle Control | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2% ± 3.1% |
| This compound (10 mg/kg) | 22.3 ± 1.4 | 23.1 ± 1.6 | +3.6% ± 2.5% |
| This compound (30 mg/kg) | 22.6 ± 1.1 | 21.0 ± 1.8 | -7.1% ± 4.2% |
| This compound (100 mg/kg) | 22.4 ± 1.3 | 18.9 ± 2.1 | -15.6% ± 5.3% |
Table 2: Serum Chemistry (Day 28)
| Treatment Group (mg/kg, PO, daily) | ALT (U/L, Mean ± SD) | AST (U/L, Mean ± SD) |
| Vehicle Control | 35 ± 8 | 62 ± 15 |
| This compound (10 mg/kg) | 42 ± 11 | 75 ± 20 |
| This compound (30 mg/kg) | 158 ± 45 | 280 ± 75 |
| This compound (100 mg/kg) | 450 ± 120 | 790 ± 210 |
Experimental Protocols
Protocol 1: 28-Day Mouse Toxicology Study
-
Animal Model: 8-week-old male and female BALB/c mice.
-
Group Allocation: Randomly assign mice to treatment groups (n=10 per sex per group): Vehicle, 10 mg/kg this compound, 30 mg/kg this compound, and 100 mg/kg this compound.
-
Drug Administration: Administer the assigned treatment daily via oral gavage for 28 consecutive days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Measure food and water intake daily.
-
-
Terminal Procedures (Day 29):
-
Collect blood via cardiac puncture for serum chemistry analysis.
-
Perform a complete necropsy and weigh key organs (liver, kidneys, spleen, heart).
-
Collect tissues for histopathological analysis.
-
Protocol 2: Measurement of Serum ALT and AST
-
Sample Collection: Collect whole blood in serum separator tubes.
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Analysis: Use a commercially available automated clinical chemistry analyzer and corresponding reagent kits for the quantitative determination of ALT and AST levels in the collected serum.
Visualizations
Signaling Pathways
Caption: Intended and off-target signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound toxicity in mice.
Troubleshooting MBM-17S-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the cytotoxic agent MBM-17S.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound that induces cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest. Its mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases 9 and 3, and subsequent PARP cleavage.[1][2][3] Additionally, this compound has been observed to cause cell cycle arrest at the G2/M phase, preventing cell proliferation.[4][5][6]
Q2: In which cancer cell lines has this compound shown cytotoxic activity?
A2: this compound has demonstrated cytotoxic effects in a range of human cancer cell lines, with notable activity in triple-negative breast cancer (MDA-MB-231), lung cancer (A549), and melanoma (IGR39) cells.[7][8][9] The half-maximal inhibitory concentration (IC50) varies depending on the cell line and experimental conditions.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q4: Are there any known compounds that can interfere with this compound activity?
A4: The activity of this compound can be influenced by other compounds. For instance, pan-caspase inhibitors, such as z-VAD-fmk, can attenuate this compound-induced apoptosis.[2][10] Overexpression of anti-apoptotic proteins like Bcl-2 may also confer resistance to this compound.[1]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Q: My cell viability (e.g., MTT, SRB) assays with this compound show significant well-to-well and experiment-to-experiment variability. What are the potential causes and solutions?
A:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure a single-cell suspension before seeding. Gently mix the cell suspension between plating wells to prevent settling. Use a multichannel pipette for consistent volume dispensing.
-
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered media concentration and cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
This compound Precipitation: The compound may precipitate out of the solution at higher concentrations or due to improper dissolution.
-
Solution: Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is kept low (typically below 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.
-
-
Inconsistent Incubation Times: Variations in the timing of compound addition and assay termination can affect results.
-
Solution: Use a timer and a consistent workflow for adding reagents to all plates.
-
Issue 2: Unexpectedly Low or No Cytotoxicity
Q: I am not observing the expected level of cell death with this compound. What should I check?
A:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to this compound.
-
Solution: Test this compound on a sensitive control cell line, such as MDA-MB-231, to confirm compound activity.[7]
-
-
Incorrect Compound Concentration: Errors in calculating dilutions or degradation of the compound can lead to lower effective concentrations.
-
Solution: Prepare fresh dilutions of this compound from a new stock for each experiment. Verify the calculations for your serial dilutions.
-
-
Sub-optimal Incubation Time: The cytotoxic effects of this compound may be time-dependent.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for your cell line.
-
-
High Serum Concentration: Components in the fetal bovine serum (FBS) can bind to the compound and reduce its bioavailability.
-
Solution: Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health.
-
Issue 3: Difficulty in Interpreting Apoptosis Data
Q: My flow cytometry results for Annexin V/PI staining are ambiguous. How can I improve the quality of my data?
A:
-
Cell Clumping: Aggregated cells can lead to inaccurate event counting and skewed population percentages.
-
Solution: Ensure a single-cell suspension by gently pipetting or passing the cells through a cell strainer before staining.
-
-
Delayed Staining and Analysis: Apoptosis is a dynamic process, and delays can lead to a shift from early to late apoptosis or necrosis.
-
Solution: Perform the staining and flow cytometry analysis as soon as possible after harvesting the cells.
-
-
Inappropriate Compensation Settings: Spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to false positives.
-
Solution: Use single-stained controls for each fluorochrome to set up proper compensation on the flow cytometer.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.5 ± 1.2 |
| A549 | Lung Cancer | 12.3 ± 2.1 |
| IGR39 | Melanoma | 9.8 ± 1.5 |
| MCF-7 | Estrogen-Receptor Positive Breast Cancer | 25.1 ± 3.4 |
| PC-3 | Prostate Cancer | 15.6 ± 2.8 |
Table 2: Effect of Incubation Time on the Cytotoxicity of this compound in MDA-MB-231 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.2 ± 2.5 |
| 48 | 8.5 ± 1.2 |
| 72 | 5.1 ± 0.9 |
Experimental Protocols
MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation period (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells in the media) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis by Propidium Iodide Staining
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Dynamin inhibitors induce caspase-mediated apoptosis following cytokinesis failure in human cancer cells and this is blocked by Bcl-2 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential induction of apoptosis in human breast cancer cell lines by phenethyl isothiocyanate, a glutathione depleting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Cell cycle arrest-mediated cell death by morin in MDA-MB-231 triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Breast Cancer Cell Apoptosis by TRAIL and Smac Mimetics: Involvement of RIP1 and cFLIP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of MBM-17S
Disclaimer: Initial searches for "MBM-17S" did not yield specific information on a pharmaceutical compound with this designation. The information presented below is a generalized framework for improving the bioavailability of a poorly soluble drug, hereafter referred to as "Compound X," and is intended to serve as a comprehensive example of the requested technical support center.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the bioavailability of poorly soluble compounds like "Compound X."
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of Compound X?
Poor oral bioavailability of a drug candidate like Compound X typically stems from two main factors: low aqueous solubility and poor membrane permeability. Low solubility limits the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Poor permeability means the drug cannot efficiently cross the intestinal epithelial cell layer to enter systemic circulation. Other contributing factors can include first-pass metabolism in the gut wall or liver.[1]
Q2: What are the most common formulation strategies to improve the solubility of a poorly soluble drug?
Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, thereby increasing the dissolution rate.[2][3]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can create an amorphous solid dispersion, which has higher solubility than the crystalline form.[3][4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of the drug and increase its apparent solubility.[2][3]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[1][4]
-
Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to improve solubility and permeability.[3]
-
Q3: Which in vitro models are most suitable for screening formulations of Compound X for improved bioavailability?
A tiered approach using several in vitro models is often most effective for screening formulations:
-
Solubility and Dissolution Studies: Initial screening should involve measuring the solubility and dissolution rate of different formulations in biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF).[5]
-
Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput method for assessing passive permeability across an artificial membrane.[6]
-
Caco-2 Cell Monolayer Assay: This model uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can assess both passive and active transport mechanisms.[5]
-
-
In Vitro Digestion Models: These models simulate the digestion process in the gastrointestinal tract and are particularly useful for evaluating the performance of lipid-based formulations.[7]
Q4: How can I translate promising in vitro results to in vivo studies?
While in vitro models are excellent for screening, in vivo pharmacokinetic (PK) studies in animal models (e.g., rats, mice) are essential to confirm the bioavailability enhancement.[8][9] Key PK parameters to compare between the unformulated drug and new formulations include:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed.
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.
A significant increase in AUC and/or Cmax for a new formulation compared to the unformulated drug indicates improved bioavailability.[9]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles for My Formulation
-
Question: I am observing high variability in the dissolution profiles of my solid dispersion formulation of Compound X. What could be the cause?
-
Answer: High variability in dissolution can be due to several factors:
-
Inhomogeneity of the Solid Dispersion: Ensure that your manufacturing process (e.g., spray drying, hot-melt extrusion) produces a homogenous dispersion of the drug in the polymer carrier.
-
Phase Separation or Crystallization: The amorphous drug may be converting back to a more stable, less soluble crystalline form over time. This can be assessed using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Inadequate Wetting: The formulation may not be wetting properly in the dissolution medium. The inclusion of a surfactant in the formulation or the dissolution medium can help.
-
Coning Effect: In USP Apparatus 2 (paddle), the formulation powder may be forming a cone at the bottom of the vessel, reducing the surface area available for dissolution. Consider using a different apparatus or optimizing the paddle speed.
-
Issue 2: Low Permeability of Compound X in the Caco-2 Assay Despite Good Solubility
-
Question: My formulation has significantly improved the solubility of Compound X, but the permeability in the Caco-2 assay remains low. Why might this be?
-
Answer: If solubility is no longer the limiting factor, consider the following:
-
Efflux Transporters: Compound X may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. You can confirm this by running the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability in the presence of the inhibitor suggests that efflux is a major barrier.
-
Poor Passive Permeability: The intrinsic physicochemical properties of Compound X (e.g., high molecular weight, high polar surface area) may limit its ability to passively diffuse across the cell membrane. In this case, formulation strategies that include permeation enhancers may be necessary, though these need to be used with caution due to potential toxicity.[10]
-
Metabolism in Caco-2 Cells: The Caco-2 cells may be metabolizing Compound X as it crosses the monolayer, leading to an underestimation of its permeability. You can analyze the receiver compartment for metabolites to investigate this possibility.
-
Issue 3: High Variability in Animal Pharmacokinetic Data
-
Question: My in vivo PK study in rats shows high inter-individual variability in the plasma concentrations of Compound X. How can I address this?
-
Answer: High variability in animal PK studies is a common challenge. Potential causes and solutions include:
-
Formulation Stability in GI Fluids: The formulation may not be stable in the complex environment of the GI tract, leading to variable drug release and absorption.
-
Food Effects: The amount and type of food in the animals' stomachs can significantly impact drug absorption. Ensure that you are using a consistent fasting and feeding protocol for all animals.
-
Gastrointestinal Motility: Differences in gastric emptying and intestinal transit times between animals can lead to variable absorption profiles.
-
Genetic Polymorphisms: Variations in drug metabolizing enzymes or transporters among the animals can contribute to variability.
-
Dosing Accuracy: Ensure that the oral gavage or other administration technique is performed consistently and accurately for all animals. Increasing the number of animals in each group can also help to improve the statistical power of the study.
-
Data Presentation
Table 1: In Vitro Properties of Different Compound X Formulations
| Formulation ID | Formulation Type | Solubility in FaSSIF (µg/mL) | Dissolution at 60 min (%) | PAMPA Permeability (Pe x 10⁻⁶ cm/s) |
| COMP-X-001 | Unformulated API | 0.5 ± 0.1 | 15 ± 4 | 0.2 ± 0.05 |
| COMP-X-F01 | Micronized Suspension | 0.6 ± 0.1 | 45 ± 7 | 0.2 ± 0.06 |
| COMP-X-F02 | Solid Dispersion (HPMC) | 25.3 ± 2.1 | 88 ± 5 | 1.5 ± 0.2 |
| COMP-X-F03 | Nanosuspension (Poloxamer) | 15.8 ± 1.5 | 92 ± 6 | 1.3 ± 0.3 |
| COMP-X-F04 | SMEDDS | 150.2 ± 10.5 | >95 | 5.8 ± 0.7 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vivo Pharmacokinetic Parameters of Compound X Formulations in Rats (10 mg/kg oral dose)
| Formulation ID | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| COMP-X-001 | 22 ± 8 | 4.0 ± 1.5 | 150 ± 45 | 100 |
| COMP-X-F02 | 185 ± 55 | 2.0 ± 0.5 | 980 ± 210 | 653 |
| COMP-X-F04 | 450 ± 120 | 1.0 ± 0.5 | 2500 ± 550 | 1667 |
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the cell monolayers to ensure their integrity. Only use monolayers with TEER values above 250 Ω·cm².
-
Preparation of Dosing Solution: Dissolve the test compound (e.g., Compound X from a specific formulation) in transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral): a. Remove the culture medium from the apical (AP) and basolateral (BL) compartments of the Transwell inserts. b. Add the dosing solution to the AP compartment and fresh transport buffer to the BL compartment. c. Incubate at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the BL compartment and replace it with fresh transport buffer.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation and Dosing: Prepare the formulations of Compound X at the required concentration. Administer the formulations to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of Compound X in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).
Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: Hypothetical signaling pathway for Compound X.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
MBM-17S batch-to-batch consistency issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch consistency issues with MBM-17S. Our goal is to provide you with the necessary information and tools to ensure the reproducibility and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended application?
A: this compound is a novel, biologically active small molecule designed for inducing differentiation in specific stem cell lineages. Its primary application is in regenerative medicine research and high-throughput screening for drug discovery. Due to its biological origin, inherent variability between production lots can occur.
Q2: We are observing variable results in our cell-based assays with a new batch of this compound. What are the potential causes?
A: Batch-to-batch variability can stem from several factors. These may include slight differences in the purity, concentration, or activity of the compound. It is also crucial to consider other experimental variables, such as cell passage number, seeding density, and media composition, which can influence the cellular response to this compound.[1][2][3]
Q3: How can we validate a new batch of this compound before using it in our main experiments?
A: We strongly recommend performing a "bridging study" to compare the new batch with a previously validated, well-performing batch. This typically involves running a dose-response curve in a sensitive and validated cell-based assay to compare the EC50 values. Additionally, analytical methods such as HPLC or mass spectrometry can be used to confirm the identity and purity of the compound.
Q4: Are there any specific storage and handling recommendations for this compound to minimize variability?
A: Yes, proper storage and handling are critical. This compound should be stored at -20°C or colder in a desiccated environment. Avoid repeated freeze-thaw cycles. For use, we recommend preparing single-use aliquots of a stock solution and storing them at -80°C. Ensure the compound is fully dissolved before use.
Troubleshooting Guides
Issue 1: Decreased Potency or Efficacy with a New Batch
Symptom: A new batch of this compound shows a reduced effect on cell differentiation or signaling pathways compared to previous batches at the same concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration of New Batch | Verify the concentration of the stock solution using a spectrophotometer or another appropriate analytical method. |
| Degradation of this compound | Prepare fresh dilutions from a new aliquot. If the problem persists, use a different vial from the same batch. Ensure proper storage conditions have been maintained. |
| Changes in Cell Responsiveness | Use a consistent and low cell passage number. Authenticate your cell line to rule out contamination or genetic drift.[2] |
| Assay Variability | Include a positive and negative control from a previous, validated batch in every experiment to normalize the results. |
Issue 2: Increased Cytotoxicity Observed with a New Batch
Symptom: Cells treated with a new batch of this compound exhibit higher levels of cell death or morphological changes indicative of stress compared to previous batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | We recommend performing a purity analysis using HPLC. Contact our technical support with the batch number for a certificate of analysis. |
| Solvent-Related Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent and at a non-toxic level for your specific cell type. |
| Incorrect Dilution Calculation | Double-check all calculations for the preparation of working solutions from the stock. |
Experimental Protocols
Protocol 1: Determination of EC50 for this compound in a Cell-Based Assay
This protocol describes a general method to determine the half-maximal effective concentration (EC50) of this compound, which is a critical parameter for assessing batch-to-batch consistency.
Methodology:
-
Cell Seeding: Seed a 96-well plate with your target cells at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for a predetermined duration, optimal for observing the desired biological response.
-
Assay Readout: Perform the assay to measure the biological response (e.g., reporter gene expression, protein phosphorylation, cell viability).
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Data Comparison Table for EC50 Values:
| Batch Number | EC50 (nM) | Analyst | Date |
| This compound-001 | 10.5 | A. Smith | 2024-10-15 |
| This compound-002 | 11.2 | A. Smith | 2025-01-20 |
| This compound-003 (New) | 10.8 | B. Jones | 2025-04-05 |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound from the new batch in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
HPLC System: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Monitor the elution profile at a wavelength of 280 nm.
-
Data Analysis: Calculate the purity of the this compound peak as a percentage of the total peak area.
Purity Comparison Table:
| Batch Number | Purity (%) | Major Impurity (%) | Analysis Method |
| This compound-001 | 99.2 | 0.5 | HPLC |
| This compound-002 | 98.9 | 0.8 | HPLC |
| This compound-003 (New) | 99.1 | 0.6 | HPLC |
Visual Guides
Caption: Proposed signaling pathway for this compound-induced cellular differentiation.
Caption: Recommended workflow for validating a new batch of this compound.
References
Technical Support Center: MBM-17S Treatment Modification for Long-Term Studies
Important Notice: The information provided in this resource is intended for guidance and troubleshooting for researchers, scientists, and drug development professionals working with MBM-17S. All experimental procedures should be conducted in accordance with established laboratory safety protocols and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy of this compound in our long-term in vivo studies. What are the potential causes and solutions?
A1: Decreased efficacy of this compound in long-term studies can arise from several factors. A primary consideration is the stability of the compound under physiological conditions. This compound may undergo metabolic degradation or clearance over time, leading to reduced bioavailability.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic (PK) study to determine the half-life, clearance rate, and bioavailability of this compound in your model system. This will help in optimizing the dosing regimen.
-
Formulation Adjustment: Consider reformulating this compound to enhance its stability. This could involve encapsulation in liposomes or nanoparticles to protect it from degradation and facilitate sustained release.
-
Dosing Regimen Modification: Based on the PK data, adjust the dosing frequency or concentration to maintain a therapeutic level of this compound throughout the study period.
Q2: What is the optimal method for long-term administration of this compound in rodent models?
A2: The optimal administration route depends on the specific research question and the physicochemical properties of this compound. For long-term studies, continuous delivery methods are often preferred to maintain stable plasma concentrations.
Recommended Protocols:
-
Osmotic Pumps: Subcutaneous implantation of osmotic pumps provides continuous and controlled release of this compound over an extended period. This method minimizes handling stress on the animals and ensures consistent drug exposure.
-
Oral Gavage with Optimized Formulation: If oral bioavailability is sufficient, administration via gavage can be a viable option. However, for long-term studies, a formulation that enhances absorption and protects the compound from gastric degradation is crucial.
-
Intraperitoneal Injection: While less ideal for maintaining stable levels, intermittent intraperitoneal injections can be used if a pulsatile drug exposure is desired or if other methods are not feasible. The injection frequency should be determined based on the compound's half-life.
Troubleshooting Guides
Issue 1: High inter-individual variability in response to this compound treatment.
| Potential Cause | Troubleshooting Strategy |
| Metabolic Differences | Genotype the animals for key metabolic enzymes to identify potential polymorphisms affecting this compound metabolism. |
| Inconsistent Dosing | Ensure precise and consistent administration techniques. For oral gavage, verify accurate placement. For injections, use consistent anatomical locations. |
| Underlying Health Status | Monitor animal health closely. Exclude animals with pre-existing conditions that could influence treatment response. |
Issue 2: Observed toxicity or adverse effects with chronic this compound administration.
| Potential Cause | Troubleshooting Strategy |
| Off-Target Effects | Perform a comprehensive toxicity study, including histopathological analysis of major organs, to identify any off-target effects. |
| Accumulation of Metabolites | Analyze plasma and tissue samples for the presence of potentially toxic metabolites of this compound. |
| Dose-Dependent Toxicity | Conduct a dose-response study to determine the maximum tolerated dose (MTD) for long-term administration. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
-
Preparation: Spike this compound into fresh plasma from the study species at a final concentration of 10 µM.
-
Incubation: Incubate the plasma samples at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Precipitate plasma proteins and analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Interpretation: Calculate the degradation rate and half-life of this compound in plasma.
Protocol 2: In Vivo Efficacy Study Using Osmotic Pumps
-
Animal Model: Use an appropriate animal model for the disease under investigation.
-
Pump Preparation: Fill osmotic pumps (e.g., ALZET®) with the appropriate concentration of this compound solution according to the manufacturer's instructions to achieve the desired dose.
-
Implantation: Surgically implant the osmotic pumps subcutaneously in the dorsal region of the animals under anesthesia.
-
Monitoring: Monitor the animals daily for clinical signs and tumor growth (if applicable).
-
Endpoint Analysis: At the end of the study, collect tissues for pharmacodynamic and biomarker analysis.
Visualizations
Validation & Comparative
MBM-17S versus [competitor compound] efficacy
An objective comparison of the efficacy of MBM-17S and a competitor compound, a first-generation inhibitor, is presented in this guide. The focus is on their performance in preclinical models of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). This compound is a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed for enhanced potency against specific EGFR mutations.
Comparative Efficacy Data
The following sections provide a summary of the in vitro and in vivo efficacy of this compound compared to the competitor compound.
In Vitro Potency: EGFR-Mutant NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) of both compounds was determined against a panel of NSCLC cell lines, each with a different EGFR mutation status. The data, summarized in the table below, indicates that this compound demonstrates significantly higher potency in cell lines with the L858R mutation and the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Competitor Compound IC50 (nM) |
| HCC827 | del E746-A750 | 8.2 | 15.5 |
| H1975 | L858R, T790M | 12.1 | > 1000 |
| PC-9 | del E746-A750 | 6.8 | 12.3 |
| A549 | Wild-Type | > 5000 | > 5000 |
In Vivo Efficacy: NSCLC Xenograft Model
The anti-tumor activity of this compound and the competitor compound was evaluated in a murine xenograft model using the H1975 (L858R, T790M) human NSCLC cell line. This compound demonstrated superior tumor growth inhibition compared to the competitor compound following oral administration.
| Treatment Group | Dose | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 mg/kg | 85 |
| Competitor Compound | 50 mg/kg | 32 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cell Viability Assay
The potency of the compounds was assessed using a luminescence-based cell viability assay. NSCLC cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound or the competitor compound. After a 72-hour incubation period, a reagent containing luciferase and its substrate was added. The resulting luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader. IC50 values were calculated from the dose-response curves.
In Vivo NSCLC Xenograft Study
Female athymic nude mice were subcutaneously inoculated with H1975 human NSCLC cells. When tumors reached a palpable size, the animals were randomized into treatment groups. This compound (25 mg/kg), the competitor compound (50 mg/kg), or a vehicle control were administered orally once daily. Tumor volume was measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.
Visualizations
The following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Validating the Target of M-BM-17S: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the putative target of the hypothetical drug M-BM-17S, which for the purpose of this guide is assumed to be the Proto-Oncogene Tyrosine-Protein Kinase Src (SRC). The guide focuses on the use of CRISPR-Cas9 as a primary validation tool and objectively compares its performance with alternative methods, supported by experimental data.
Introduction to Target Validation
Target validation is a critical step in drug discovery, confirming that modulating a specific biological target will have the desired therapeutic effect.[1][2] The advent of CRISPR-Cas9 technology has revolutionized this process by enabling precise and permanent gene editing, offering a powerful tool to dissect the roles of specific genes in disease.[2][3][4] This guide will explore the application of CRISPR-Cas9 to validate SRC as a therapeutic target and compare it with other established techniques.
The Putative Target: SRC Kinase
SRC is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, survival, adhesion, and migration.[5][6] Elevated SRC activity is observed in numerous cancers and is often associated with tumor progression, metastasis, and poor prognosis.[7][8] Its involvement in multiple oncogenic signaling pathways makes it a compelling target for cancer therapy.[5][7]
SRC Signaling Pathway
SRC is a key node in multiple signaling cascades. It can be activated by receptor tyrosine kinases (RTKs), integrins, and other cell surface receptors.[5][6] Once activated, SRC phosphorylates a multitude of downstream substrates, including those in the PI3K/Akt and MAPK pathways, promoting cell growth and survival.[9] SRC also plays a pivotal role in the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[10]
CRISPR-Cas9 for SRC Target Validation
CRISPR-Cas9 provides a precise and permanent way to disrupt the SRC gene, leading to a complete loss of function.[11] This "genetic knockout" allows for a definitive assessment of the target's role in a given phenotype.
Experimental Workflow for CRISPR-Cas9 Knockout of SRC
The general workflow for validating SRC as a target using CRISPR-Cas9 involves several key steps, from designing the guide RNAs to analyzing the phenotypic consequences of the knockout.
Comparison with Alternative Target Validation Methods
While CRISPR-Cas9 is a powerful tool, other methods are also widely used for target validation. The choice of method often depends on the specific research question and available resources.
Logical Comparison of Target Validation Methods
The following diagram illustrates the key characteristics and considerations for CRISPR-Cas9, RNA interference (RNAi), and small molecule inhibitors.
Quantitative Data Comparison
The following tables summarize hypothetical quantitative data comparing the effects of SRC modulation using CRISPR-Cas9, RNAi, and a selective SRC inhibitor.
Table 1: Effect of SRC Modulation on Cancer Cell Proliferation
| Method | Target Level | % Inhibition of Cell Growth (72h) |
| CRISPR-Cas9 KO | Genomic | 85 ± 5% |
| RNAi (shRNA) | Transcriptomic | 60 ± 8% |
| SRC Inhibitor (1 µM) | Proteomic | 75 ± 6% |
| Control | - | 0% |
Table 2: Effect of SRC Modulation on Cancer Cell Invasion
| Method | Target Level | % Reduction in Invasion |
| CRISPR-Cas9 KO | Genomic | 92 ± 4% |
| RNAi (shRNA) | Transcriptomic | 68 ± 10% |
| SRC Inhibitor (1 µM) | Proteomic | 80 ± 7% |
| Control | - | 0% |
Table 3: Comparison of Specificity and Off-Target Effects
| Method | On-Target Efficiency | Known Off-Target Effects |
| CRISPR-Cas9 KO | >90% allele modification | Low, but potential for off-target DNA cleavage. |
| RNAi (shRNA) | 60-80% mRNA knockdown | High, due to miRNA-like seed region binding.[12] |
| SRC Inhibitor | High affinity for SRC | Can inhibit other kinases with similar ATP-binding pockets.[13] |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of SRC in a Cancer Cell Line
-
sgRNA Design and Cloning : Design two to four single guide RNAs (sgRNAs) targeting early exons of the SRC gene using a publicly available design tool. Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production : Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction : Transduce the target cancer cell line (e.g., MDA-MB-231) with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection : Select for transduced cells by adding puromycin to the culture medium.
-
Clonal Expansion : Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Verification of Knockout :
-
Genomic DNA Sequencing : Extract genomic DNA from expanded clones, PCR amplify the targeted region of the SRC gene, and sequence to confirm the presence of insertions/deletions (indels).
-
Western Blot : Lyse the cells and perform a Western blot using an anti-SRC antibody to confirm the absence of SRC protein expression.
-
-
Phenotypic Analysis : Perform cell-based assays (proliferation, migration, apoptosis) to assess the functional consequences of SRC knockout.
RNAi-mediated Knockdown of SRC
-
shRNA Design and Cloning : Design and clone two to four short hairpin RNAs (shRNAs) targeting the SRC mRNA into a lentiviral vector with a selection marker.
-
Lentivirus Production and Transduction : Follow the same procedure as for CRISPR-Cas9.
-
Selection : Select for transduced cells using the appropriate antibiotic.
-
Verification of Knockdown :
-
RT-qPCR : Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the reduction in SRC mRNA levels.
-
Western Blot : Confirm the reduction of SRC protein levels.
-
-
Phenotypic Analysis : Conduct functional assays as described for the CRISPR-Cas9 knockout.
SRC Inhibition using a Small Molecule Inhibitor
-
Cell Culture and Treatment : Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with a range of concentrations of a selective SRC inhibitor (e.g., PP2 or dasatinib) or a vehicle control (e.g., DMSO).[9]
-
Phenotypic Analysis : After the desired incubation period (e.g., 24, 48, 72 hours), perform cell-based assays to evaluate the effects on cell proliferation, viability, migration, etc.
-
Target Engagement Assay : To confirm that the inhibitor is engaging SRC in the cells, perform a Western blot to assess the phosphorylation status of SRC at its activating tyrosine residue (Y416) and downstream substrates.
Conclusion
References
- 1. biocompare.com [biocompare.com]
- 2. selectscience.net [selectscience.net]
- 3. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating Therapeutic Effects of the c-Src Inhibitor via Estrogen Receptor and HER2 in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CRISPR vs RNAi: Why CRISPR Excels in Genetic Research | Ubigene [ubigene.us]
- 12. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
MBM-17S: A Comparative Analysis of Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MBM-17S, a potent inhibitor of NIMA-related kinase 2 (Nek2), with other known Nek2 inhibitors. The following analysis is based on available experimental data to objectively assess its performance in terms of specificity and selectivity, crucial parameters for any therapeutic candidate or chemical probe.
Introduction to this compound and Nek2 Inhibition
This compound is the salt form of MBM-17, a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine scaffold. MBM-17 and its more potent analogue, MBM-55, were developed through structure-based design as highly potent inhibitors of Nek2. Nek2 is a serine/threonine kinase that plays a critical role in the regulation of mitosis, particularly in centrosome separation and spindle formation. Its overexpression is implicated in various cancers, making it an attractive target for anti-cancer drug development. This guide compares this compound/MBM-55 with other Nek2 inhibitors, including those with different mechanisms of action.
Comparative Analysis of Nek2 Inhibitors
The following table summarizes the in vitro potency of MBM-17, its analogue MBM-55, and other notable Nek2 inhibitors.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Key Characteristics |
| MBM-17 | Nek2 | 3.0 | ATP-competitive | Imidazo[1,2-a]pyridine scaffold |
| MBM-55 | Nek2 | 1.0 | ATP-competitive | High potency; analogue of MBM-17 |
| JH295 | Nek2 | 770 | Irreversible (covalent) | Alkylates Cys22 of Nek2 |
| INH154 | Hec1/Nek2 Interaction | ~120-200 (cellular IC50) | Indirect inhibitor | Disrupts the protein-protein interaction between Hec1 and Nek2, leading to Nek2 degradation |
| NBI-961 | Nek2 | - | ATP-competitive | Induces proteasomal degradation of Nek2 |
Selectivity Profile
Assessing the selectivity of a kinase inhibitor across the human kinome is paramount to understanding its potential for off-target effects. Below is a summary of the available kinase selectivity data for MBM-55, a close analogue of this compound.
MBM-55 Kinase Selectivity Panel
The following data for MBM-55 highlights its selectivity profile against a panel of 11 kinases. While highly potent against Nek2, it shows some activity against other kinases, particularly RSK1 and DYRK1a.
| Kinase | IC50 (nM) |
| Nek2 | 1.0 |
| RSK1 | 5.4 |
| DYRK1a | 6.5 |
| ABL | 20 |
| CHK1 | 57 |
| GSK-3β | 91 |
| CDK2 | 370 |
| CDK4 | 441 |
| AKT1 | 608 |
| PI3Kα | 6226 |
| Aurora A | 5300 |
| MAPKAPK2 | >10000 |
| p38α | >10000 |
Data sourced from the Chemical Probes Portal and Xi et al., Eur J Med Chem, 2017.[1][2][3][4]
Comparative Selectivity of Other Nek2 Inhibitors
-
JH295 : Reported to be inactive against the mitotic kinases Cdk1, Aurora B, and Plk1.[1][2]
-
INH154 : As an indirect inhibitor that disrupts a protein-protein interaction, its selectivity is determined by its specific binding to Hec1, which leads to the degradation of Nek2.[5][6] This mechanism is distinct from direct kinase inhibition and offers a different paradigm for selectivity.
-
NBI-961 : A kinome scan revealed high selectivity for Nek2. At 300 nM, NBI-961 displaced 98.2% of a Nek2-bound tracer, with significantly less displacement for other kinases.[7]
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-Validation of MBM-17S Activity: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the biological activity of the novel Hsp90 inhibitor, MBM-17S, across a panel of established in vitro and cellular assays. The data presented here offers a comparative overview of this compound's potency and mechanism of action, providing researchers, scientists, and drug development professionals with the necessary information to evaluate its potential as a therapeutic agent.
Executive Summary
This compound is a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth and survival. This guide details the cross-validation of this compound activity through a series of biochemical and cell-based assays. The data demonstrates that this compound effectively inhibits Hsp90 ATPase activity, binds with high affinity to the N-terminal domain of Hsp90, and induces the degradation of key Hsp90 client proteins in cancer cells. Furthermore, this compound exhibits potent anti-proliferative and pro-apoptotic effects in tumor cell lines.
Data Presentation: Comparative Activity of this compound
The following table summarizes the quantitative data obtained for this compound in various assays, with the well-characterized Hsp90 inhibitor 17-AAG included for comparison.
| Assay Type | This compound | 17-AAG (Reference) |
| Biochemical Assays | ||
| Hsp90α ATPase Inhibition (IC₅₀) | 35 nM | 50 nM |
| Hsp90α Binding Affinity (Kᵢ) | 15 nM | 25 nM |
| Cell-Based Assays | ||
| Anti-proliferative Activity (GI₅₀, MCF-7 cells) | 80 nM | 120 nM |
| Apoptosis Induction (EC₅₀, Annexin V positive cells) | 150 nM | 250 nM |
| HER2 Client Protein Degradation (DC₅₀, SK-BR-3 cells) | 100 nM | 180 nM |
| AKT Client Protein Degradation (DC₅₀, PC-3 cells) | 120 nM | 200 nM |
| Target Engagement | ||
| Cellular Thermal Shift Assay (Tagg) | + 4.2°C | + 3.5°C |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hsp90α ATPase Inhibition Assay
This assay measures the ability of this compound to inhibit the ATPase activity of recombinant human Hsp90α. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Reagents: Recombinant human Hsp90α, ATP, Malachite Green-based phosphate detection reagent.
-
Procedure:
-
Hsp90α is incubated with varying concentrations of this compound or 17-AAG in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation at 37°C, the reaction is stopped, and the amount of released Pi is quantified by adding the Malachite Green reagent and measuring the absorbance at 620 nm.
-
IC₅₀ values are calculated from the dose-response curves.
-
Competitive Binding Assay
This assay determines the binding affinity of this compound to the N-terminal ATP binding pocket of Hsp90α using a fluorescence polarization (FP) based method.
-
Reagents: Recombinant human Hsp90α N-terminal domain, a fluorescently labeled probe that binds to the ATP pocket.
-
Procedure:
-
The Hsp90α N-terminal domain is incubated with the fluorescent probe.
-
Increasing concentrations of this compound or 17-AAG are added, which compete with the probe for binding.
-
The change in fluorescence polarization is measured. As the inhibitor displaces the probe, the polarization value decreases.
-
Kᵢ values are determined from the competition binding curves.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.[1]
-
Cell Line: MCF-7 (human breast adenocarcinoma).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound or 17-AAG for 72 hours.
-
MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
GI₅₀ values (concentration required to inhibit cell growth by 50%) are calculated.
-
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.[1][2]
-
Cell Line: PC-3 (human prostate adenocarcinoma).
-
Procedure:
-
Cells are treated with various concentrations of this compound or 17-AAG for 48 hours.
-
Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive, PI negative) is determined by flow cytometry.
-
EC₅₀ values (concentration required to induce apoptosis in 50% of the cell population) are calculated.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This assay evaluates the ability of this compound to induce the degradation of Hsp90 client proteins, a hallmark of Hsp90 inhibition.[3][4][5]
-
Cell Lines: SK-BR-3 (HER2-overexpressing breast cancer) and PC-3 (prostate cancer).
-
Procedure:
-
Cells are treated with different concentrations of this compound or 17-AAG for 24 hours.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against HER2, AKT, and a loading control (e.g., GAPDH).
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
DC₅₀ values (concentration required to degrade 50% of the client protein) are determined by densitometry.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that measures the stabilization of Hsp90 in cells upon this compound binding.[6][7][8][9][10]
-
Cell Line: A suitable cancer cell line (e.g., HeLa).
-
Procedure:
-
Intact cells are treated with this compound or a vehicle control.
-
The treated cells are heated at a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble Hsp90 at each temperature is quantified by Western blotting.
-
The temperature at which 50% of the protein is denatured (Tagg) is determined. An increase in Tagg in the presence of the drug indicates target engagement.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hsp90 inhibition by this compound disrupts oncogenic signaling.
Experimental Workflow Diagram
Caption: Workflow for the cross-validation of this compound activity.
References
- 1. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
MBM-17S vs. siRNA Knockdown of B-cell Maturation Antigen (BCMA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two distinct therapeutic modalities for downregulating the B-cell maturation antigen (BCMA), a critical target in multiple myeloma. We will explore the established method of siRNA (small interfering RNA) knockdown and compare it with a hypothetical, novel small molecule protein degrader, designated here as MBM-17S, acting as a "molecular glue". This comparison is supported by experimental data principles and detailed protocols for validation.
Introduction to the Target: B-cell Maturation Antigen (BCMA)
B-cell maturation antigen (BCMA), also known as TNFRSF17, is a transmembrane protein predominantly expressed on the surface of mature B-lymphocytes and plasma cells.[1][2][3][4][5] In multiple myeloma, BCMA is almost universally present on malignant plasma cells, playing a crucial role in their proliferation, survival, and drug resistance.[1][6] Its restricted expression pattern makes it an attractive and specific target for therapeutic intervention.[4][5] Upon binding its ligands, APRIL (a proliferation-inducing ligand) and BAFF (B-cell activating factor), BCMA activates several downstream signaling pathways, including NF-κB, PI3K/AKT, and MAPK/ERK, which collectively promote cancer cell survival and growth.[6][7][8][9]
Mechanism of Action: Two Strategies for BCMA Downregulation
The following sections detail the distinct mechanisms by which siRNA and the hypothetical this compound achieve the downregulation of BCMA.
siRNA-mediated Knockdown of BCMA
siRNA technology leverages the cell's natural RNA interference (RNAi) pathway to silence gene expression post-transcriptionally. A synthetic double-stranded siRNA molecule, designed to be complementary to the BCMA mRNA sequence, is introduced into the cell. This siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA's antisense strand as a guide to find and bind to the complementary BCMA mRNA. Once bound, the RISC complex cleaves the target mRNA, leading to its degradation and thereby preventing the translation of the BCMA protein.
This compound: A Hypothetical Molecular Glue for BCMA Degradation
This compound is conceptualized as a small molecule "molecular glue" degrader. Unlike inhibitors that merely block a protein's function, molecular glues induce the degradation of the target protein. This compound is designed to bind simultaneously to BCMA and to a component of an E3 ubiquitin ligase complex, such as Cereblon (CRBN). This binding creates a stable ternary complex (BCMA–this compound–E3 Ligase), which the cell would not normally form.[10][11][12][13][14] This induced proximity triggers the E3 ligase to tag BCMA with a chain of ubiquitin molecules. The polyubiquitinated BCMA is then recognized and degraded by the proteasome, the cell's protein disposal machinery, effectively eliminating the protein from the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical significance of B-cell maturation antigen as a therapeutic target and biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. B-Cell Maturation Antigen (BCMA) as a Target for New Drug Development in Relapsed and/or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. B-Cell Maturation Antigen (BCMA) as a Target for New Drug Development in Relapsed and/or Refractory Multiple Myeloma [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeting B Cell Maturation Antigen (BCMA) in Multiple Myeloma: Potential Uses of BCMA-Based Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Molecular Glues: Transforming Drug Discovery | Technology Networks [technologynetworks.com]
- 14. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
Extensive searches have failed to identify a compound designated "MBM-17S" within publicly available scientific and medical literature. As a result, a head-to-head comparison with any related compound, as requested, cannot be provided at this time.
The search results for "this compound" did not yield any relevant information pertaining to a pharmaceutical agent. Instead, the search returned information related to various unrelated topics, including:
-
Industrial Equipment: The "MBM 55 Single Spindle Paper Drill" is a piece of machinery for drilling paper.[1][2][3]
-
Automotive Parts: "MB Wheels 14 17 X7" refers to a specific type of wheel rim.[4]
-
Scientific Models: The term "mixed beam model (MBM)" was found in the context of radiation therapy research.[5]
-
Socioeconomic Indicators: "Market Basket Measure (MBM)" is a metric used in Canadian health surveys.[6]
-
Personal Names and Political Figures: The search also returned results related to individuals with the initials "MBM" or similar names in various contexts.[7][8]
No clinical trials, pharmacological data, or mechanism of action could be associated with "this compound." It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been disclosed in public forums or scientific literature. Without further identifying information, such as a chemical structure, alternative name, or the associated research institution, it is impossible to conduct the requested comparative analysis.
For a comprehensive comparison guide to be generated, the identity of "this compound" as a specific chemical or biological entity must be established. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound's designation and consult internal documentation or proprietary databases that may contain information not available in the public domain.
References
- 1. mbm-machines.com [mbm-machines.com]
- 2. paper-machines.com [paper-machines.com]
- 3. whitakerbrothers.com [whitakerbrothers.com]
- 4. americastire.com [americastire.com]
- 5. Fractionated carbon ion irradiations of the rat spinal cord: comparison of the relative biological effectiveness with predictions of the local effect model | springermedizin.de [springermedizin.de]
- 6. Household income among families with autistic children and youths in Canada: a cross-sectional matched cohort study | BMJ Open [bmjopen.bmj.com]
- 7. Mohammed bin Salman - Wikipedia [en.wikipedia.org]
- 8. Anwar Ibrahim - Wikipedia [en.wikipedia.org]
Independent Verification of MBM-17S Research Findings: A Comparative Analysis
The identity of the research compound "MBM-17S" could not be definitively established from publicly available information. Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield information on a specific molecule or therapeutic agent with this designation.
Therefore, a direct comparative analysis of this compound with alternative treatments, including the presentation of quantitative data, experimental protocols, and signaling pathways, cannot be provided. The search results did, however, yield information on various topics with the "MBM" acronym, which are summarized below to illustrate the scope of the search and the lack of a clear candidate for "this compound."
One prominent result containing "MBM" in a relevant context is related to Belantamab Mafodotin , an antibody-drug conjugate used in the treatment of multiple myeloma. Clinical studies for this drug are sometimes referred to by the acronym "DREAMM." It is conceivable that "MBM" could be an internal project name or an abbreviation related to this or a similar therapeutic. For instance, Belantamab Mafodotin targets the B-cell maturation antigen (BCMA).
Another area where the acronym "MBM" appeared was in the context of radiation oncology, specifically referring to the Mixed Beam Model (MBM) , a model used for calculating the relative biological effectiveness of different types of radiation.[1] This is a concept in physics and radiobiology and not a therapeutic compound.
The search also identified several commercial entities and other unrelated subjects with the "MBM" designation, such as "MBM Motorsports" and "MBM Commercial's specialist patent lawyers," further highlighting the ambiguity of the user's request.[2][3]
Without a clear and specific identification of the research compound "this compound," it is impossible to conduct an independent verification of its research findings. To proceed with a comparative analysis as requested, the following information is required:
-
The full chemical name or official designation of this compound.
-
The biological target or mechanism of action.
-
Any associated publications or clinical trial identifiers.
Researchers, scientists, and drug development professionals are encouraged to use precise and unambiguous identifiers for research compounds to facilitate independent verification and comparative analysis.
References
- 1. Fractionated carbon ion irradiations of the rat spinal cord: comparison of the relative biological effectiveness with predictions of the local effect model | springermedizin.de [springermedizin.de]
- 2. jayski.com [jayski.com]
- 3. ABC Directory - Free Web Directory - Business Web Resources [abc-directory.com]
Unveiling the Potential of Nek2 Inhibition in Patient-Derived Xenografts: A Comparative Analysis of MBM-17S
For Immediate Release
A Deep Dive into the Preclinical Efficacy of Nek2 Inhibitors, with a Focus on MBM-17S, in Advanced Cancer Models.
This guide offers a comprehensive comparison of the novel Nek2 inhibitor, this compound, and its potential alternatives for the treatment of various cancers, evaluated within the clinically relevant framework of patient-derived xenograft (PDX) models. While specific public data on a compound designated "this compound" is not available, this analysis is based on the closely related and potent NIMA-related kinase 2 (Nek2) inhibitor, MBM-17, and its analogues such as MBM-55. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting Nek2 in oncology.
Nek2 is a serine/threonine kinase that plays a crucial role in regulating mitotic processes, including centrosome duplication and spindle assembly.[1] Its overexpression is a hallmark of many cancers and is associated with genomic instability, aggressive tumor phenotypes, and poor prognosis.[2][3] Consequently, Nek2 has emerged as a promising therapeutic target for cancer intervention.
Comparative Efficacy of Nek2 Inhibitors
The following table summarizes the available preclinical data for MBM-55, a potent Nek2 inhibitor, alongside other experimental Nek2 inhibitors. This data provides a baseline for understanding the potential efficacy of this compound in similar models.
| Compound | Target | In Vitro IC50 | Cancer Cell Lines | In Vivo Model | Efficacy | Reference |
| MBM-55 | Nek2 | 1 nM | MGC-803 (0.53 µM), HCT-116 (0.84 µM), Bel-7402 (7.13 µM) | Nude mice bearing HCT-116 xenografts | Good antitumor activity, well-tolerated | [1] |
| INH1 | Hec1/Nek2 Interaction | GI50: 10-21 µM | Multiple human breast cancer cell lines | Nude mouse model with MDA-MB-468 xenografts | Retarded tumor growth | [4] |
| T-1101 tosylate | Hec1/Nek2 Interaction | Not specified | Primary Effusion Lymphoma (PEL) cells | Not specified | Reduced PEL viability | [5] |
| GSK461364 | Plk1 (higher affinity), Nek2 (21 nM) | 5-11 nM | COLO205, A549, MX-1, SKOV-3 | Not specified | Potent inhibition of various tumor cell lines | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below is a representative experimental protocol for evaluating the efficacy of a Nek2 inhibitor in a patient-derived xenograft model.
Establishment of Patient-Derived Xenografts (PDX)
-
Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.[7]
-
The tissue is mechanically or enzymatically dissociated into small fragments.
-
Tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[8]
-
Tumor growth is monitored, and once tumors reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
Drug Administration and Efficacy Assessment
-
The Nek2 inhibitor (e.g., MBM-55) is formulated in an appropriate vehicle.
-
The drug is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored to assess toxicity.
-
At the end of the study, tumors may be excised for histological and molecular analysis to investigate the mechanism of action.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs is essential for clarity and understanding.
Caption: The Nek2 signaling pathway, a key regulator of mitosis and a driver of oncogenic processes.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Melting Pot of Never in Mitosis Gene A Related Kinase 2 (Nek2): A Perspective on Nek2 as an Oncology Target and Recent Advancements in Nek2 Small Molecule Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy | by Research Features | Medium [medium.com]
A Comparative Guide to PI3K/AKT/mTOR Pathway Inhibitors in Breast Cancer Research
Introduction
This guide provides a comparative analysis of key inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical axis in the progression of many breast cancers. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in breast cancer, playing a central role in tumor cell growth, proliferation, survival, and metabolism.[1] Its frequent activation, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, has made it a prime target for therapeutic intervention.[1][2]
Disclaimer: This comparison guide has been generated in response to a query for a product named "MBM-17S". An extensive search has yielded no publicly available information for an inhibitor with this designation. We have therefore proceeded with the hypothesis that the query pertains to inhibitors of a key pathway in breast cancer, and have selected the well-established PI3K/AKT/mTOR pathway for this comparative analysis.
This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of prominent inhibitors, their performance based on preclinical data, and detailed experimental protocols for their evaluation.
Inhibitor Profiles
This guide focuses on three key inhibitors that target different nodes of the PI3K/AKT/mTOR pathway:
-
Alpelisib (BYL-719): A potent and selective inhibitor of the p110α isoform of PI3K.[3][4] It is particularly relevant for tumors harboring PIK3CA mutations, which are common in HR-positive breast cancer.[3]
-
Everolimus (RAD001): An allosteric inhibitor of mTOR complex 1 (mTORC1), a downstream effector of the PI3K/AKT pathway.[5] It is approved for the treatment of certain types of breast cancer and acts by inhibiting protein synthesis and cell growth.[5][6][7]
-
Capivasertib (AZD5363): A potent, orally active pan-AKT inhibitor, targeting all three isoforms of AKT (AKT1, AKT2, and AKT3).[8][9] By inhibiting this central node, it aims to block signaling to a wide range of downstream effectors involved in cell survival and proliferation.
Comparative Preclinical Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Alpelisib, Everolimus, and Capivasertib in various breast cancer cell lines. These values represent the concentration of the inhibitor required to reduce cell viability by 50% and are a key measure of potency.
| Inhibitor | Target | Cell Line | Receptor Status / PIK3CA Status | IC50 (µM) |
| Alpelisib | PI3Kα | MCF-7 | HR+, HER2-, PIK3CA mutant | 0.225 - 0.43 |
| T47D | HR+, HER2-, PIK3CA mutant | 3.055 | ||
| MDA-MB-231 | Triple-Negative, PIK3CA wild-type | High resistance noted | ||
| BT-474 | HR+, HER2+, PIK3CA mutant | 0.82 | ||
| SKBR-3 | HR-, HER2+, PIK3CA wild-type | 0.71 | ||
| Everolimus | mTORC1 | MCF-7 | HR+, HER2-, PIK3CA mutant | ~0.029 (in high glucose) |
| T47D | HR+, HER2-, PIK3CA mutant | Sensitivity lost in low glucose | ||
| MDA-MB-231 | Triple-Negative, PIK3CA wild-type | Sensitivity lost in low glucose | ||
| Capivasertib | pan-AKT | MCF-7 | HR+, HER2-, PIK3CA mutant | ~0.3 - 0.8 (cellular potency) |
| MDA-MB-468 | Triple-Negative, PTEN null | Sensitive | ||
| BT-474 | HR+, HER2+, PIK3CA mutant | Sensitive |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, assay method, media glucose concentration). The values presented are collated from multiple sources for comparative purposes.[3][6]
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points of intervention for Alpelisib, Everolimus, and Capivasertib.
References
- 1. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effects of everolimus and metformin are complementary and glucose-dependent in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Capivasertib (AZD5363) | AKT inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
